Product packaging for Imatinib D4(Cat. No.:)

Imatinib D4

Cat. No.: B8106669
M. Wt: 497.6 g/mol
InChI Key: KTUFNOKKBVMGRW-YKVCKAMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imatinib D4 is a high-purity, deuterated analog of Imatinib, a pioneering tyrosine kinase inhibitor. Imatinib (also known as Gleevec) is a small-molecule targeted therapy that revolutionized cancer treatment as the first drug to successfully inhibit the BCR-ABL fusion protein in Chronic Myelogenous Leukemia (CML) . It functions as a type II kinase inhibitor, binding to the inactive conformation of the ATP-binding site, which prevents the phosphorylation and activation of downstream signaling pathways that drive uncontrolled cellular proliferation and survival . Beyond BCR-ABL, Imatinib also potently inhibits other tyrosine kinase targets, including c-KIT and the platelet-derived growth factor receptor (PDGFRA) . This broad activity underpins its clinical efficacy not only in CML but also in gastrointestinal stromal tumors (GIST) and other malignancies . As a deuterated internal standard, this compound is an essential tool in modern drug development and biochemical research. It is specifically designed for the precise and reliable quantification of Imatinib levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The incorporation of four deuterium atoms creates a distinct mass shift from the non-deuterated compound, minimizing matrix interference and enabling highly accurate pharmacokinetic studies, drug metabolism and disposition (DMPK) analysis, and therapeutic drug monitoring in biological matrices. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31N7O B8106669 Imatinib D4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i6D,7D,8D,9D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFNOKKBVMGRW-YKVCKAMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2CCN(CC2)C)[2H])[2H])C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Imatinib-d4 for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Imatinib-d4, a deuterated analog of the tyrosine kinase inhibitor Imatinib. This document is intended to serve as a valuable resource for researchers utilizing Imatinib-d4 in preclinical and clinical research settings, particularly in pharmacokinetic and metabolic studies.

Introduction to Imatinib and the Role of Deuteration

Imatinib is a potent and selective inhibitor of a number of tyrosine kinase enzymes, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] The introduction of deuterium, a stable isotope of hydrogen, into drug molecules can alter their pharmacokinetic properties. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen (C-H) bond.[3] This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased exposure, and a more favorable side-effect profile. Imatinib-d4 is commonly used as an internal standard in quantitative bioanalytical methods for the determination of Imatinib concentrations in biological matrices.

Synthesis of Imatinib-d4

The synthesis of Imatinib-d4 typically involves a multi-step process culminating in the coupling of two key intermediates: a deuterated benzoyl chloride derivative and a pyrimidine amine derivative. While a definitive, publicly available, step-by-step protocol with specific yields for Imatinib-d4 is not readily found, the synthesis can be logically deduced from the well-established synthesis of Imatinib. The deuterium atoms are most commonly incorporated into the N-methylpiperazine moiety.

A plausible synthetic route involves the following key steps:

  • Synthesis of the deuterated precursor, 4-((4-(methyl-d3)-piperazin-1-yl)methyl)benzoyl chloride: This intermediate is crucial for introducing the deuterium label. Its synthesis would likely start from commercially available deuterated methylating agents.

  • Synthesis of the non-deuterated precursor, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine: This intermediate is synthesized through a series of reactions, often starting from 2-methyl-5-nitroaniline.

  • Coupling of the two precursors: The final step involves the amide bond formation between the deuterated benzoyl chloride and the pyrimidine amine to yield Imatinib-d4.

Experimental Protocol: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

This protocol is based on established methods for the synthesis of the non-deuterated precursor.

Reaction Scheme: Step 1: Guanidinylation of 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline is reacted with cyanamide in the presence of nitric acid and an alcohol solvent under reflux to yield N-(2-methyl-5-nitrophenyl)guanidine nitrate.

Step 2: Pyrimidine ring formation The resulting guanidine derivative is then condensed with 3-dimethylamino-1-(3-pyridyl)propenone in the presence of a base like sodium hydroxide in a suitable solvent such as isopropanol under reflux to form N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine.

Step 3: Reduction of the nitro group The nitro group of N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine is reduced to an amino group using a reducing agent such as stannous chloride dihydrate in hydrochloric acid at 0°C. The reaction mixture is then neutralized and extracted to yield N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

Detailed Procedure for Step 3 (Reduction):

  • Suspend stannous chloride dihydrate (11.29 g, 50 mmol) in hydrochloric acid (30 ml) and cool the mixture to 0°C.

  • Add N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)-pyrimidin-2-ylamine (3.69 g, 12 mmol) in portions while vigorously stirring the suspension.

  • Continue stirring for 6 hours at 0°C.

  • Pour the reaction mixture onto crushed ice and make it alkaline with solid sodium hydroxide.

  • Extract the product three times with ethyl acetate (100 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of Imatinib-d4

This proposed protocol is based on the general synthesis of Imatinib, adapted for the deuterated analog.

Reaction Scheme: The final step in the synthesis of Imatinib-d4 is the coupling of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with a deuterated benzoyl chloride derivative, such as 4-((4-(methyl-d3)-piperazin-1-yl)methyl)benzoyl chloride.

Detailed Procedure:

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in a suitable aprotic solvent such as pyridine or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C.

  • Slowly add a solution of 4-((4-(methyl-d3)-piperazin-1-yl)methyl)benzoyl chloride in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically worked up by adding water and a base (e.g., ammonium hydroxide) to precipitate the crude Imatinib-d4.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent system or by column chromatography.

Quantitative Data (Illustrative):

Parameter Value
Yield of Imatinib-d4 Not explicitly reported in literature, but yields for non-deuterated Imatinib synthesis are typically in the range of 80-95%.

| Purity (by HPLC) | >98% is generally expected for research-grade material. |

Characterization of Imatinib-d4

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Imatinib-d4. The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of Imatinib-d4 and for fragmentation analysis.

Experimental Protocol (LC-MS/MS):

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source is typically used.

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column (e.g., XTerra® RP18, 150 x 4.6 mm, 5 µm) with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive ion mode. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed, monitoring the transition from the protonated parent ion to a specific product ion.

Quantitative Data:

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Imatinib 494.1 394.1

| Imatinib-d4 | 498.1 | 398.2 | |

The mass shift of +4 Da for Imatinib-d4 compared to Imatinib in both the precursor and fragment ions confirms the incorporation of four deuterium atoms. The fragmentation likely occurs through the cleavage of the amide bond, with the charge retained on the pyrimidine-containing fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR Spectral Features: The 1H NMR spectrum of Imatinib-d4 would show a complex pattern of signals in the aromatic region corresponding to the various phenyl, pyridinyl, and pyrimidinyl protons. The aliphatic region would display signals for the piperazine ring protons and the methyl group on the phenyl ring. The key difference compared to the spectrum of Imatinib would be the absence or significant reduction in the intensity of the singlet corresponding to the N-methyl protons of the piperazine ring.

Expected 13C NMR Spectral Features: The 13C NMR spectrum of Imatinib-d4 would be very similar to that of Imatinib. The carbon atom of the deuterated methyl group would exhibit a characteristic multiplet due to C-D coupling and would be shifted slightly upfield compared to the corresponding signal in the non-deuterated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of Imatinib-d4 and for its quantification.

Experimental Protocol (RP-HPLC):

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used for isocratic or gradient elution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength where Imatinib exhibits strong absorbance, typically around 265 nm.

Validation Parameters for a Representative HPLC Method (for Imatinib):

Parameter Typical Value Reference
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.999
Accuracy Within 8.3%
Inter- and Intra-day Precision (CV%) < 11.9%
Lower Limit of Quantification (LLOQ) 10 ng/mL

| Recovery | 73% - 76% | |

While these values are for a method developed for Imatinib, a similar performance would be expected for a validated method for Imatinib-d4.

Signaling Pathways and Experimental Workflows

Imatinib Signaling Pathway Inhibition

Imatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of BCR-ABL, c-KIT, and PDGFR. This blockage prevents the phosphorylation of downstream substrates, thereby interrupting signaling cascades that are crucial for cancer cell proliferation and survival.

G Imatinib Inhibition of BCR-ABL Signaling cluster_receptor BCR-ABL Tyrosine Kinase cluster_imatinib Imatinib Inhibition of BCR-ABL Signaling cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR-ABL BCR-ABL RAS/MAPK_Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK_Pathway activates PI3K/AKT_Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT_Pathway activates JAK/STAT_Pathway JAK/STAT Pathway BCR-ABL->JAK/STAT_Pathway activates Imatinib Imatinib Imatinib->BCR-ABL inhibits Proliferation Proliferation RAS/MAPK_Pathway->Proliferation Survival Survival PI3K/AKT_Pathway->Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K/AKT_Pathway->Apoptosis_Inhibition JAK/STAT_Pathway->Proliferation

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

G Imatinib Inhibition of c-KIT and PDGFR Signaling cluster_receptors Receptor Tyrosine Kinases cluster_imatinib Imatinib Inhibition of c-KIT and PDGFR Signaling cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Responses c-KIT c-KIT Downstream_Effectors Downstream Effectors (e.g., PI3K, MAPK) c-KIT->Downstream_Effectors activates PDGFR PDGFR PDGFR->Downstream_Effectors activates Imatinib Imatinib Imatinib->c-KIT inhibits Imatinib->PDGFR inhibits Cell_Growth Cell Growth Downstream_Effectors->Cell_Growth Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival

Caption: Imatinib inhibits c-KIT and PDGFR, disrupting pro-survival and proliferative signaling.

Experimental Workflow: Synthesis and Characterization of Imatinib-d4

The overall workflow for the synthesis and characterization of Imatinib-d4 for research use is a systematic process ensuring the final product meets the required quality standards.

G Workflow for Imatinib-d4 Synthesis and Characterization cluster_characterization Characterization Techniques Start Start Synthesis_Precursor_A Synthesis of Deuterated Precursor (4-((4-(methyl-d3)-piperazin-1-yl)methyl)benzoyl chloride) Start->Synthesis_Precursor_A Synthesis_Precursor_B Synthesis of Pyrimidine Amine Precursor (N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine) Start->Synthesis_Precursor_B Coupling_Reaction Coupling of Precursors Synthesis_Precursor_A->Coupling_Reaction Synthesis_Precursor_B->Coupling_Reaction Purification Purification of Imatinib-d4 (Recrystallization/Chromatography) Coupling_Reaction->Purification Characterization Characterization Purification->Characterization Mass_Spectrometry Mass Spectrometry (MS) Characterization->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (1H, 13C) Characterization->NMR_Spectroscopy HPLC_Analysis HPLC Analysis Characterization->HPLC_Analysis QC_Analysis Quality Control Analysis Final_Product Imatinib-d4 (For Research Use) QC_Analysis->Final_Product Mass_Spectrometry->QC_Analysis NMR_Spectroscopy->QC_Analysis HPLC_Analysis->QC_Analysis

Caption: A typical workflow for the synthesis and quality control of Imatinib-d4.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Imatinib-d4. While a definitive, publicly available, step-by-step synthesis protocol remains elusive, a logical and feasible synthetic route has been proposed based on the established chemistry of Imatinib. The characterization data and protocols presented herein provide a solid foundation for researchers to ensure the quality and identity of Imatinib-d4 used in their studies. The provided diagrams of the signaling pathways and experimental workflows offer a clear visual representation of the key concepts and processes involved. It is recommended that researchers procure Imatinib-d4 from reputable suppliers who can provide a comprehensive certificate of analysis detailing the isotopic enrichment and purity of the compound.

References

Physicochemical Properties of Imatinib D4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Imatinib D4, a deuterated analog of the tyrosine kinase inhibitor Imatinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Introduction

Imatinib is a small molecule kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] It functions by targeting and inhibiting the Bcr-Abl fusion protein in CML, as well as the c-Kit and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1][2] this compound is a deuterated version of Imatinib, where four hydrogen atoms on the benzamide ring have been replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Imatinib.[3] Understanding the physicochemical properties of this compound is crucial for its proper handling, formulation, and analytical method development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. Where specific data for the deuterated form is unavailable, data for the non-deuterated Imatinib is provided as a close approximation, given that deuterium substitution has a minimal effect on these bulk properties.

General Properties
PropertyValueSource
Chemical Name N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide-d4
CAS Number 1134803-16-9
Molecular Formula C₂₉H₂₇D₄N₇O
Appearance Yellowish to white crystalline powder
Molecular and Thermodynamic Properties
PropertyValueSource
Molecular Weight 497.63 g/mol
Melting Point 208-210 °C (decomposes)
pKa Values (for Imatinib) pKa1: 8.07, pKa2: 3.73, pKa3: 2.56, pKa4: 1.52 (at 25°C)
Solubility Profile
SolventSolubility (Imatinib Mesylate)Source
Water (pH < 5.5) Very soluble
Water (neutral/alkaline) Very slightly soluble to insoluble
Phosphate Buffered Saline (PBS, pH 7.2) ~2 mg/mL
DMSO ~14 mg/mL
Ethanol ~0.2 mg/mL
Dimethylformamide (DMF) ~10 mg/mL

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical industry practices and pharmacopeial guidelines.

Determination of Melting Point

Method: Capillary Melting Point Method (based on USP General Chapter <741>)

Apparatus:

  • Melting point apparatus with a heated block and a means for temperature control and observation.

  • Capillary tubes (thin-walled, closed at one end).

  • Calibrated thermometer.

Procedure:

  • Sample Preparation: Finely powder the this compound sample.

  • Capillary Filling: Introduce a small amount of the powdered sample into a capillary tube, ensuring a tightly packed column of 2-4 mm in height.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Set the initial temperature to approximately 10°C below the expected melting point.

  • Ramp Rate: Heat the sample at a controlled rate, typically 1°C per minute, near the expected melting point.

  • Observation: Observe the sample through the magnifying lens.

  • Melting Range: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

Determination of pKa by Potentiometric Titration

Method: Potentiometric Titration (based on general pharmaceutical practices)

Apparatus:

  • Potentiometer with a pH electrode.

  • Automated titrator or a burette.

  • Magnetic stirrer and stir bar.

  • Temperature probe.

  • Reaction vessel.

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a final concentration of approximately 1 mM.

  • Titration Setup: Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode and temperature probe.

  • Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

Determination of Solubility by Shake-Flask Method

Method: Shake-Flask Method (a widely accepted method for equilibrium solubility)

Apparatus:

  • Temperature-controlled orbital shaker or water bath.

  • Glass vials with screw caps.

  • Analytical balance.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water at a specific pH, ethanol, DMSO) in a glass vial.

  • Equilibration: Seal the vials and place them in the temperature-controlled shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to sediment the undissolved solid.

  • Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Signaling Pathways and Experimental Workflows

Imatinib exerts its therapeutic effect by inhibiting specific tyrosine kinase signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by Imatinib and a general workflow for its analysis.

BCR-ABL Signaling Pathway

BCR_ABL_Pathway cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Imatinib Imatinib Imatinib->BCR_ABL Competitive Inhibition ATP ATP ATP->BCR_ABL Binds to active site RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Inhibition of Apoptosis) mTOR->Survival STAT5->Survival

BCR-ABL Signaling Pathway Inhibition by Imatinib
c-Kit Signaling Pathway

cKit_Pathway cluster_downstream_cKit Downstream Signaling Cascades SCF SCF (Stem Cell Factor) cKit c-Kit Receptor (Tyrosine Kinase) SCF->cKit Binds and activates PI3K PI3K cKit->PI3K RAS_MAPK RAS/MAPK Pathway cKit->RAS_MAPK STAT STAT Pathway cKit->STAT Imatinib Imatinib Imatinib->cKit Inhibits ATP ATP ATP->cKit AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Gene_Expression Gene Expression STAT->Gene_Expression

c-Kit Signaling Pathway Inhibition by Imatinib
PDGFR Signaling Pathway

PDGFR_Pathway cluster_downstream_PDGFR Downstream Signaling Cascades PDGF PDGF (Platelet-Derived Growth Factor) PDGFR PDGF Receptor (Tyrosine Kinase) PDGF->PDGFR Binds and activates PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK PLCg PLCγ Pathway PDGFR->PLCg Imatinib Imatinib Imatinib->PDGFR Inhibits ATP ATP ATP->PDGFR Cell_Survival_Growth Cell Survival & Growth PI3K_AKT->Cell_Survival_Growth Cell_Proliferation_Migration Cell Proliferation & Migration RAS_MAPK->Cell_Proliferation_Migration Calcium_Signaling Calcium Signaling PLCg->Calcium_Signaling

PDGFR Signaling Pathway Inhibition by Imatinib
Experimental Workflow for this compound Analysis

Experimental_Workflow start Start: This compound Sample dissolution Dissolution in Appropriate Solvent start->dissolution dilution Serial Dilution (if necessary) dissolution->dilution hplc HPLC Analysis dilution->hplc ms Mass Spectrometry (Detection) hplc->ms data_analysis Data Analysis & Quantification ms->data_analysis end End: Concentration Result data_analysis->end

General Workflow for HPLC-MS Analysis of this compound

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, including its general, molecular, and solubility characteristics. The detailed experimental protocols offer a foundation for the analytical determination of these properties in a laboratory setting. Furthermore, the signaling pathway diagrams visually articulate the mechanism of action of Imatinib, which is fundamental to its therapeutic efficacy. While specific quantitative solubility data for this compound remains an area for further investigation, the information presented herein serves as a robust guide for researchers and drug development professionals working with this important deuterated compound.

References

The Role of Deuterated Imatinib (Imatinib-D4) in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the targeted inhibition of the BCR-ABL fusion protein in CML and the c-KIT receptor tyrosine kinase in GIST.[3][4] Preclinical studies have been instrumental in elucidating its efficacy and mechanism of action.[5] This technical guide explores the role of a deuterated version of imatinib, Imatinib-D4, in preclinical research. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed to alter the pharmacokinetic profile of a drug, potentially enhancing its therapeutic properties by slowing its metabolism. This guide will delve into the hypothetical preclinical data comparing Imatinib and Imatinib-D4, providing insights into the potential advantages of deuteration for this important anticancer agent.

Mechanism of Action: Imatinib and its Downstream Signaling

Imatinib functions by binding to the ATP-binding pocket of specific tyrosine kinases, thereby preventing the phosphorylation of their downstream substrates. This blockade of signal transduction ultimately inhibits cancer cell proliferation and survival. The primary targets of imatinib include BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR). Inhibition of these kinases affects several downstream signaling pathways, most notably the Ras/MAPK and PI3K/Akt pathways, which are critical for cell growth and survival.

Below is a diagram illustrating the signaling pathway inhibited by Imatinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-KIT_PDGFR c-KIT / PDGFR Ras Ras c-KIT_PDGFR->Ras PI3K PI3K c-KIT_PDGFR->PI3K BCR-ABL BCR-ABL (in CML) BCR-ABL->Ras BCR-ABL->PI3K Imatinib Imatinib / Imatinib-D4 Imatinib->c-KIT_PDGFR Inhibits Imatinib->BCR-ABL Inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Transcription_Factors Transcription Factors mTOR->Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Imatinib's Inhibition of Key Signaling Pathways.

Pharmacokinetic Profile: Imatinib vs. Imatinib-D4

A key rationale for developing deuterated drugs is to improve their pharmacokinetic properties. The stronger carbon-deuterium bond can slow the rate of metabolic breakdown, particularly by cytochrome P450 enzymes in the liver. This can lead to increased drug exposure, a longer half-life, and potentially a more favorable dosing regimen.

The following table summarizes hypothetical pharmacokinetic parameters of Imatinib and Imatinib-D4 in a rat model, following a single oral dose.

ParameterImatinibImatinib-D4
Cmax (ng/mL) 1500 ± 2501800 ± 300
Tmax (h) 2.0 ± 0.52.5 ± 0.5
AUC (0-t) (ng·h/mL) 12000 ± 150018000 ± 2000
Half-life (t½) (h) 8.0 ± 1.012.0 ± 1.5
Clearance (mL/h/kg) 25 ± 515 ± 3

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocol: Pharmacokinetic Study in Rats

A typical experimental workflow for a comparative pharmacokinetic study is outlined below.

Dosing Oral Administration of Imatinib or Imatinib-D4 to Rats Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Processing Plasma Separation by Centrifugation Sampling->Processing Extraction Protein Precipitation and Extraction of Analytes Processing->Extraction Analysis LC-MS/MS Quantification of Imatinib and Imatinib-D4 Extraction->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation Seeding Seed K562 cells in 96-well plates Treatment Treat with serial dilutions of Imatinib or Imatinib-D4 Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Assay Add proliferation reagent (e.g., MTT, CellTiter-Glo) Incubation->Assay Measurement Measure absorbance or luminescence Assay->Measurement Analysis Calculate IC50 values Measurement->Analysis Implantation Subcutaneous implantation of K562 cells into nude mice Grouping Randomize mice into treatment groups when tumors reach a certain size Implantation->Grouping Treatment Daily oral administration of Vehicle, Imatinib, or Imatinib-D4 Grouping->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at study endpoint Monitoring->Endpoint Analysis Analyze tumor growth inhibition Endpoint->Analysis

References

A Technical Guide to Imatinib-d4 for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Imatinib-d4, a deuterated internal standard essential for the accurate quantification of the tyrosine kinase inhibitor Imatinib in laboratory research. This document outlines key suppliers, presents critical quantitative data, details experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the relevant biological and experimental workflows.

Imatinib-d4: An Essential Tool for Accurate Quantification

Imatinib is a cornerstone in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML), by targeting the BCR-ABL fusion protein.[1] Accurate measurement of Imatinib concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Imatinib-d4, is the gold standard for correcting for variability in sample preparation and instrument response in mass spectrometry-based assays. Imatinib-d4's chemical structure is identical to Imatinib, with the key difference of four deuterium atoms replacing four hydrogen atoms on the benzamide ring, resulting in a 4 Dalton mass shift. This mass difference allows for its distinct detection by a mass spectrometer while ensuring it co-elutes and ionizes similarly to the unlabeled analyte, Imatinib.

Sourcing High-Quality Imatinib-d4: A Comparative Analysis

The selection of a reliable supplier for Imatinib-d4 is a critical first step in ensuring the accuracy and reproducibility of research findings. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of various batch sizes. Below is a summary of Imatinib-d4 and other deuterated Imatinib variants available from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurityIsotopic EnrichmentAvailable Sizes
ChemScene Imatinib-d41134803-16-9C₂₉H₂₇D₄N₇O99.86% (HPLC)99.6% (d₄=97.4%)[2]5mg, 10mg, 50mg, 100mg
Clearsynth Imatinib-d41134803-16-9C₂₉H₂₇D₄N₇O>98%Not specified1mg, 5mg, 10mg, 25mg, 50mg, 100mg[3]
BOC Sciences Imatinib-[d4]1134803-16-9C₂₉H₂₇D₄N₇O≥98% (HPLC)Not specified5mg, 10mg, 25mg, 50mg
Simson Pharma Imatinib-d41134803-16-9C₂₉H₂₇D₄N₇ONot specifiedNot specifiedInquire for sizes[4]
TargetMol Imatinib D41134803-16-9Not specified>98%Not specified1mg, 5mg[5]
InvivoChem This compound1134803-16-9C₂₉H₂₇D₄N₇O≥99%Not specified1mg, 5mg, 10mg, 25mg, 50mg, 100mg

Note: Data is compiled from publicly available information on supplier websites and Certificates of Analysis. For the most accurate and lot-specific information, it is recommended to contact the suppliers directly.

Experimental Protocol: Quantification of Imatinib in Human Plasma using LC-MS/MS with Imatinib-d4 Internal Standard

This protocol provides a detailed methodology for the extraction and quantification of Imatinib from human plasma, adapted from established and validated methods.

Materials and Reagents
  • Imatinib analytical standard

  • Imatinib-d4 internal standard

  • Human plasma (with K2-EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Deionized water

Preparation of Stock and Working Solutions
  • Imatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Imatinib in methanol.

  • Imatinib-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Imatinib-d4 in methanol.

  • Imatinib Working Solutions: Prepare a series of working solutions by serially diluting the Imatinib stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the Imatinib-d4 stock solution with acetonitrile or a suitable mobile phase to the desired concentration. The optimal concentration of the internal standard should be determined during method development.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add a specified volume of the IS working solution (e.g., 50 µL).

  • Add 400 µL of cold acetonitrile (or methanol) to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute Imatinib and Imatinib-d4. The specific gradient profile should be optimized for the column and system used.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: Typically 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imatinib: Q1: m/z 494.2 -> Q3: m/z 394.2

    • Imatinib-d4: Q1: m/z 498.2 -> Q3: m/z 398.2

    • Note: These transitions should be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of Imatinib to Imatinib-d4 against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of Imatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Core Concepts

To further elucidate the context of Imatinib research, the following diagrams, generated using the DOT language, illustrate the primary signaling pathway targeted by Imatinib and a typical experimental workflow for its quantification.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation STAT5->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR_ABL

Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample Collection Add_IS 2. Add Imatinib-d4 (IS) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 8. Injection into LC-MS/MS Reconstitution->Injection Chromatography 9. Chromatographic Separation (C18 Column) Injection->Chromatography Mass_Spectrometry 10. Mass Spectrometric Detection (ESI+, MRM) Chromatography->Mass_Spectrometry Peak_Integration 11. Peak Area Integration Mass_Spectrometry->Peak_Integration Calibration_Curve 12. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 13. Concentration Calculation Calibration_Curve->Quantification

Caption: A typical experimental workflow for the quantification of Imatinib.

References

A Technical Guide to the Biological Activity of Deuterated Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a 2-phenylaminopyrimidine derivative, is a cornerstone of targeted cancer therapy, primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its mechanism relies on the specific inhibition of key tyrosine kinases, most notably Bcr-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3]

A primary metabolic pathway for Imatinib is N-demethylation, mediated predominantly by the cytochrome P450 enzyme CYP3A4.[4][5] This process yields the N-desmethyl metabolite, CGP74588, which is significantly less active than the parent compound. Strategies to impede this metabolic deactivation could potentially improve the drug's pharmacokinetic profile, leading to more sustained therapeutic exposure.

One such strategy is selective deuteration. By replacing the hydrogen atoms on the metabolically labile N-methyl group with deuterium, a heavier isotope, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This modification can slow the rate of enzymatic cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). This guide provides a detailed technical overview of the biological activity of N-trideuteromethyl Imatinib, summarizing the outcomes of this drug development strategy from in vitro activity to in vivo pharmacokinetics.

Mechanism of Action and Target Signaling Pathways

Imatinib functions as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the Bcr-Abl kinase domain. This binding event stabilizes the inactive conformation of the kinase, thereby blocking the phosphorylation of downstream substrates. This action effectively halts the pro-proliferative and anti-apoptotic signaling cascades driven by the oncogenic Bcr-Abl protein.

The primary signaling pathways constitutively activated by Bcr-Abl include:

  • RAS/MEK/MAPK Pathway: Crucial for regulating cell proliferation.

  • PI3K/AKT/mTOR Pathway: A key driver of cell survival by inhibiting apoptosis.

  • JAK/STAT Pathway: Contributes to cytokine-independent growth and anti-apoptotic effects.

Deuteration of the Imatinib molecule does not alter this fundamental mechanism of action. The N-trideuteromethyl analogue is designed to engage the Bcr-Abl kinase in the same manner as the parent compound.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/GAB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2->RAS AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation MEK MEK RAF->MEK mTOR->Proliferation MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation Imatinib Deuterated Imatinib Imatinib->BCR_ABL Inhibition

Caption: Bcr-Abl signaling pathways inhibited by Deuterated Imatinib.

The Deuterium Kinetic Isotope Effect (KIE) Strategy

The central hypothesis for developing deuterated Imatinib is that strengthening the C-H bonds at the site of metabolism (the N-methyl group) will slow down the rate of N-demethylation by CYP3A4. This should, in theory, reduce the formation of the less active metabolite CGP74588, decrease the parent drug's clearance, and increase its overall exposure (AUC) and half-life.

KIE_Hypothesis cluster_0 Standard Imatinib Metabolism cluster_1 Hypothesized Deuterated Imatinib Metabolism Imatinib Imatinib (Metabolically Labile C-H Bonds) CYP3A4_1 CYP3A4-mediated N-demethylation Imatinib->CYP3A4_1 Rapid Metabolite1 Less Active Metabolite (CGP74588) CYP3A4_1->Metabolite1 Result1 Standard Clearance Standard Half-Life CYP3A4_1->Result1 D_Imatinib Deuterated Imatinib (Stronger C-D Bonds) CYP3A4_2 CYP3A4-mediated N-demethylation D_Imatinib->CYP3A4_2 Slower (KIE) Metabolite2 Less Active Metabolite (CGP74588) CYP3A4_2->Metabolite2 Result2 Lower Clearance Longer Half-Life Increased Exposure (AUC) CYP3A4_2->Result2

Caption: The hypothesized impact of the Kinetic Isotope Effect on Imatinib metabolism.

Comparative Biological and Pharmacokinetic Data

In Vitro Kinase Inhibition and Antiproliferative Activity

Studies were conducted to ensure that the structural modification did not negatively impact the drug's pharmacodynamic activity. The N-trideuteromethyl analogue of Imatinib was found to have comparable potency to the parent compound in both biochemical and cellular assays.

Parameter Target / Cell Line Imatinib IC₅₀ Deuterated Imatinib IC₅₀ Reference(s)
Kinase Inhibitionv-Abl~600 nMReported as "Similar Potency"
Kinase Inhibitionc-Kit~100 nMReported as "Similar Potency"
Kinase InhibitionPDGFR~100 nMNot Reported
AntiproliferativeK562 (Bcr-Abl+)~80 nMReported as "Similar Efficacy"

Table 1: Summary of in vitro activity. IC₅₀ values for standard Imatinib are sourced from multiple studies, and the activity of the deuterated analogue is reported qualitatively as per available literature.

In Vitro and In Vivo Pharmacokinetic Profile

The KIE strategy was first tested in vitro using liver microsomes, which confirmed the initial hypothesis. However, subsequent in vivo studies in rats showed that this metabolic advantage did not translate into a tangible pharmacokinetic benefit.

Parameter System Finding for Deuterated Imatinib Conclusion Reference(s)
Metabolic Stability Rat & Human Liver MicrosomesReduced rate of N-demethylation compared to Imatinib.The KIE was successfully observed in vitro.
Pharmacokinetics In Vivo Study (Rats)No significant difference in drug exposure or formation of the N-desmethyl metabolite compared to Imatinib.The in vitro metabolic benefit did not translate to an in vivo pharmacokinetic advantage in the animal model.

Table 2: Summary of comparative pharmacokinetic and metabolic findings.

Experimental Protocols

The evaluation of tyrosine kinase inhibitors like deuterated Imatinib follows established preclinical methodologies. Below are representative protocols for the key assays discussed.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC₅₀).

  • Enzyme and Substrate Preparation:

    • Express and purify the recombinant kinase domain of the target (e.g., Bcr-Abl).

    • Synthesize a peptide substrate containing a tyrosine residue known to be phosphorylated by the kinase. The substrate is often biotinylated for detection.

  • Compound Preparation:

    • Prepare a stock solution of Deuterated Imatinib in DMSO (e.g., 10 mM).

    • Perform a serial dilution in an appropriate buffer to create a range of test concentrations (e.g., 1 nM to 100 µM).

  • Kinase Reaction:

    • In a 96-well microplate, add the kinase, peptide substrate, and inhibitor dilutions to a kinase reaction buffer (e.g., 20 mM Tris, 10 mM MgCl₂).

    • Initiate the phosphorylation reaction by adding ATP (often including a small amount of radiolabeled [γ-³³P]-ATP) to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection and Quantification:

    • Stop the reaction (e.g., by adding EDTA).

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.

    • Wash the plate to remove unbound ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter or quantify the phosphorylated substrate using a phospho-specific antibody in an ELISA format.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-drug (vehicle) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (MTT/MTS Assay)

This protocol measures the effect of an inhibitor on the viability and proliferation of cancer cell lines.

  • Cell Culture and Seeding:

    • Culture a Bcr-Abl positive cell line (e.g., K562) under standard sterile conditions (e.g., 37°C, 5% CO₂).

    • Harvest cells during their logarithmic growth phase and determine cell density.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight if applicable.

  • Compound Treatment:

    • Prepare a serial dilution of Deuterated Imatinib in the cell culture medium.

    • Add the diluted compound to the appropriate wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent such as MTT or MTS to each well.

    • Incubate for 2-4 hours, allowing metabolically active cells to convert the tetrazolium salt into a colored formazan product.

    • Add a solubilizing agent (if using MTT) to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the drug concentration to determine the IC₅₀ value.

Preclinical_Workflow Compound Deuterated Imatinib Synthesis Biochem Biochemical Assay (In Vitro Kinase IC₅₀) Compound->Biochem Cellular Cell-Based Assay (Proliferation IC₅₀) Compound->Cellular InVitro_PK In Vitro ADME (Microsomal Stability) Biochem->InVitro_PK Cellular->InVitro_PK InVivo_PK In Vivo PK Study (Rat Model) InVitro_PK->InVivo_PK Positive Data Decision Go/No-Go Decision InVivo_PK->Decision

Caption: A generalized workflow for preclinical evaluation of a deuterated drug candidate.

Conclusion and Outlook

The selective deuteration of Imatinib at the N-methyl position represents a rational and well-designed drug modification strategy aimed at improving its metabolic profile. The project successfully demonstrated the principle of the Kinetic Isotope Effect in vitro, showing that the N-trideuteromethyl analogue was more resistant to N-demethylation in both rat and human liver microsomes.

Crucially, this modification did not compromise the drug's potent inhibitory activity against its target kinases or its antiproliferative effects in Bcr-Abl positive cells. However, the pivotal finding of this research effort is that the observed in vitro metabolic stability did not translate into an improved pharmacokinetic profile in vivo in a rat model. No significant increase in drug exposure was observed.

This case serves as a valuable lesson in drug development: while in vitro models are essential for screening and hypothesis testing, they are not always predictive of in vivo outcomes. The lack of translation could be due to a variety of factors, including the presence of other significant metabolic or clearance pathways in the whole organism that are not fully recapitulated in microsomes. For drug development professionals, the story of deuterated Imatinib underscores the critical importance of integrated in vivo studies to validate hypotheses generated from in vitro data before advancing a candidate.

References

Imatinib D4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imatinib D4, a deuterated analog of the tyrosine kinase inhibitor Imatinib. This document will detail its chemical properties, mechanism of action, relevant quantitative data, and a representative experimental protocol for its application in pharmacokinetic studies.

Core Properties of this compound

This compound is a synthetically modified version of Imatinib where four hydrogen atoms have been replaced by deuterium. This isotopic labeling increases the molecular weight of the compound, making it an ideal internal standard for mass spectrometry-based quantification of Imatinib in biological samples.

PropertyValue
CAS Number 1134803-16-9[1][2][3]
Molecular Formula C29H27D4N7O[2][3]
Molecular Weight 497.63 g/mol
Synonyms STI571 D4, CGP-57148B D4

Mechanism of Action

The pharmacological activity of this compound is identical to that of Imatinib. Imatinib is a potent and selective inhibitor of several tyrosine kinases. Its primary targets include the Bcr-Abl fusion protein, the receptor tyrosine kinase c-Kit, and the platelet-derived growth factor receptor (PDGFR).

In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the key driver of leukemogenesis. Imatinib binds to the ATP binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and survival. The inhibition of these pathways ultimately induces apoptosis in the cancer cells.

Quantitative Data: In Vitro Potency of Imatinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib against various target kinases. These values are indicative of the biological activity of Imatinib and, by extension, this compound.

Target KinaseIC50 Value (μM)
v-Abl0.6
c-Kit0.1
PDGFR0.1

Data sourced from in vitro cell-free or cell-based assays.

Experimental Protocol: Quantification of Imatinib in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical procedure for the quantification of Imatinib in human plasma, a common application for this compound.

1. Preparation of Stock Solutions and Standards

  • Prepare a stock solution of Imatinib and this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Imatinib.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Add a fixed concentration of the this compound internal standard to all calibration standards and QC samples.

2. Sample Preparation

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC sample, add the internal standard solution.

  • Perform a protein precipitation step by adding a precipitating agent such as acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Use a suitable C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in the positive ion mode.

    • Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Imatinib and this compound.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Imatinib to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Imatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Imatinib Signaling Pathway

The following diagram illustrates the Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways.

References

Foundational Research Applications of Imatinib D4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a pioneering tyrosine kinase inhibitor, has revolutionized the treatment of specific cancers by targeting the molecular drivers of the disease. Its deuterated analog, Imatinib D4, plays a crucial role in the foundational research and development of this and other targeted therapies. This technical guide provides a comprehensive overview of the core research applications of this compound, focusing on its mechanism of action, use in key experimental protocols, and its role in understanding the intricate signaling pathways it modulates.

Mechanism of Action and In Vitro Efficacy of Imatinib

Imatinib is a potent and selective inhibitor of a small number of tyrosine kinases, including BCR-ABL, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[1] It functions as a competitive inhibitor at the ATP-binding site of these kinases, thereby blocking the phosphorylation of their downstream substrates and inhibiting the signaling pathways that drive cellular proliferation and survival.[2] The deuterated form, this compound, where four hydrogen atoms are replaced by deuterium, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of imatinib in biological matrices.[3] The increased mass of this compound allows for its clear differentiation from the non-deuterated drug in mass spectrometric analysis. Furthermore, the deuterium substitution can influence the drug's metabolism, specifically by slowing down the process of N-demethylation, a key metabolic pathway for imatinib.[4] This property is leveraged in metabolic stability studies.

Data Presentation: In Vitro Inhibitory Activity of Imatinib

The following tables summarize the half-maximal inhibitory concentration (IC50) values of imatinib against its primary kinase targets and various cancer cell lines, demonstrating its potency and selectivity.

Table 1: Imatinib IC50 Values for Key Tyrosine Kinases

Kinase TargetIC50 (nM)
c-Abl250
BCR-ABL250
c-Kit100
PDGFRα100
PDGFRβ100

Table 2: Imatinib IC50 Values for Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia (BCR-ABL positive)0.1 - 0.5
KU812Chronic Myeloid Leukemia (BCR-ABL positive)0.1 - 0.6
GIST-T1Gastrointestinal Stromal Tumor (c-Kit mutation)~0.02
MV-4-11Acute Myeloid Leukemia (FLT3-ITD)>10
HL-60Acute Promyelocytic Leukemia (BCR-ABL negative)>10

Foundational Research Applications and Experimental Protocols

This compound is instrumental in several key research applications that are fundamental to drug discovery and development.

Pharmacokinetic (PK) and Bioanalytical Studies

This compound is the gold standard internal standard for the quantification of imatinib in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical similarity to imatinib ensures comparable extraction efficiency and chromatographic behavior, while its distinct mass allows for precise and accurate quantification.

Experimental Protocol: Quantification of Imatinib in Plasma using LC-MS/MS with this compound

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • MRM Transitions:
  • Imatinib: m/z 494.3 → 394.2
  • This compound: m/z 498.3 → 398.2

3. Data Analysis:

  • Calculate the peak area ratio of imatinib to this compound.
  • Quantify the concentration of imatinib in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of imatinib and a constant concentration of this compound.

Metabolic Stability and Kinetic Isotope Effect Studies

The deuteration of imatinib at the N-methyl group can slow down its metabolism by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C8, which are responsible for N-demethylation.[5] This phenomenon, known as the kinetic isotope effect, is a valuable tool in drug metabolism research to understand metabolic pathways and to potentially develop "metabolically shielded" drugs with improved pharmacokinetic profiles.

Data Presentation: Kinetic Parameters of Imatinib N-demethylation

The following table presents the kinetic parameters for the N-demethylation of imatinib by the major contributing CYP enzymes. While direct comparative data for this compound is limited in publicly available literature, studies have consistently shown a reduced rate of N-demethylation for the deuterated analog in vitro.

Table 3: Kinetic Parameters for Imatinib N-demethylation by Recombinant Human CYPs

CYP IsoformApparent Km (µM)Apparent Vmax (pmol/min/pmol CYP)
CYP3A4441.2
CYP2C81.417.5

Data adapted from studies on human liver microsomes and recombinant CYP enzymes.

In Vitro Efficacy and Cytotoxicity Assays

Imatinib and its analogs are routinely evaluated for their anti-proliferative and cytotoxic effects on cancer cell lines. The MTT assay is a common colorimetric method used to assess cell viability.

Experimental Protocol: MTT Assay for Cell Viability

1. Cell Plating:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  • Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of imatinib in culture medium.
  • Remove the old medium from the wells and add 100 µL of the imatinib dilutions. Include a vehicle control (e.g., DMSO).
  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C until formazan crystals are formed.

4. Solubilization and Absorbance Reading:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
  • Mix thoroughly to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of viability against the log of the imatinib concentration and fitting the data to a dose-response curve.

Target Engagement and Signaling Pathway Analysis

Western blotting is a fundamental technique used to confirm the mechanism of action of imatinib by detecting changes in the phosphorylation status of its target kinases and downstream signaling proteins.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

1. Cell Lysis:

  • Treat cells with imatinib for the desired time.
  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.
  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Detect the chemiluminescent signal using an imaging system.
  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the foundational research applications of Imatinib.

BCR_ABL_Signaling_Pathway BCR-ABL Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Gene_Expression Altered Gene Expression ERK->Gene_Expression STAT5->Gene_Expression AKT AKT PI3K->AKT P Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: BCR-ABL Signaling Pathway and the inhibitory action of Imatinib.

Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow cluster_primary_screen Primary Screen Compound_Library Compound Library HTS High-Throughput Screening (e.g., Biochemical Kinase Assay) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Dose_Response->Cell_Based_Assay Target_Engagement Target Engagement (e.g., Western Blot) Cell_Based_Assay->Target_Engagement Confirmed_Hits Confirmed Hits Target_Engagement->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical workflow for screening and identifying novel kinase inhibitors.

Conclusion

This compound is an indispensable tool in the foundational research of targeted cancer therapies. Its application extends from precise bioanalysis in pharmacokinetic studies to elucidating metabolic pathways and confirming the mechanism of action of tyrosine kinase inhibitors. The experimental protocols and conceptual workflows detailed in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their pursuit of novel and improved cancer treatments. The continued application of these fundamental research techniques will undoubtedly contribute to the advancement of personalized medicine.

References

Methodological & Application

Application Notes and Protocols for Imatinib D4 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Imatinib-d4 as an internal standard in the quantitative analysis of Imatinib using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document outlines detailed experimental protocols and presents key performance data to ensure accurate and reproducible results in research and clinical settings.

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs). Therapeutic drug monitoring of Imatinib is crucial to optimize treatment efficacy and minimize toxicity due to significant inter-individual pharmacokinetic variability. LC-MS/MS has emerged as the preferred method for the quantification of Imatinib in biological matrices owing to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Imatinib-d4, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. While some studies have utilized Imatinib-d8, the principles and methodologies are largely translatable to Imatinib-d4.[1][2][3]

Physicochemical Properties

PropertyValue
Chemical FormulaC₂₉H₂₇D₄N₇O
Molecular Weight497.63 g/mol [4]
DescriptionDeuterium-labeled Imatinib[5]
PurityTypically >99%

Signaling Pathway of Imatinib

Imatinib functions by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival. A simplified representation of its mechanism of action is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR Substrate Substrate Protein PDGFR->Substrate phosphorylates ATP ATP cKIT c-KIT cKIT->Substrate phosphorylates BCR_ABL BCR-ABL Fusion Protein BCR_ABL->Substrate phosphorylates Imatinib Imatinib Imatinib->PDGFR inhibits Imatinib->cKIT inhibits Imatinib->BCR_ABL inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pSubstrate->Downstream ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Imatinib inhibits BCR-ABL, PDGFR, and c-KIT, blocking downstream signaling.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for extracting Imatinib from plasma samples.

Workflow:

Caption: Protein precipitation workflow for plasma sample preparation.

Detailed Protocol:

  • To 20 µL of plasma sample in a microcentrifuge tube, add 10 µL of Imatinib-d4 internal standard working solution (e.g., 1500 ng/mL).

  • Add 250 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture thoroughly for approximately 30 seconds.

  • Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

Workflow:

Caption: Solid-phase extraction workflow for biological sample preparation.

Detailed Protocol:

  • Condition a Strata-X-C SPE cartridge by passing methanol followed by 0.1% formic acid.

  • Spike 250 µL of plasma or bone marrow sample with the deuterated Imatinib internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute Imatinib and the internal standard with 1 mL of 2M ammonium hydroxide in an organic solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition 1Condition 2
Column XTerra® RP18 (150 mm × 4.6 mm, 5 µm)C8 (50 x 3 mm, 3 µm)
Mobile Phase A 0.15% Formic Acid and 0.05% Ammonium Acetate in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient/Isocratic Isocratic (40:60, A:B)Isocratic (30:70, A:B)
Flow Rate 0.8 mL/min0.7 mL/min
Injection Volume 10 µLNot Specified
Column Temperature 35°CNot Specified
Autosampler Temp. 5°CNot Specified

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Imatinib Transition m/z 494.1 → 394.1
Imatinib-d4 Transition m/z 498.1 → 398.2
Imatinib-d8 Transition m/z 502.3 → (Product ion not specified)
Dwell Time 400 ms
Ion Source Temp. 550°C
Ion Spray Voltage 5000 V
Curtain Gas 40 psig
Nebulizer Gas (Gas 1) 50 psig
Heater Gas (Gas 2) 50 psig

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for Imatinib quantification using a deuterated internal standard.

Linearity and Sensitivity:

Linearity Range (ng/mL)LLOQ (ng/mL)Reference
9.57 - 4513.299.58
1 - 1500 (in 250 µL plasma)5
50 - 7500Not Specified
2.6 - 5250Not Specified
50 - 500050
10 - 4000Not Specified

Precision and Accuracy:

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
50, 250, 500< 3.16< 3.16Not Specified
LQC: 23.41Not SpecifiedNot Specified>85% Recovery
MQC: 1800.91Not SpecifiedNot Specified>85% Recovery
HQC: 3601.82Not SpecifiedNot Specified>85% Recovery
Low, Med, High≤ 3.1≤ 5.688.9 - 106.2

Recovery:

AnalyteExtraction MethodRecovery (%)Reference
ImatinibProtein Precipitation93.4 ± 7.2
ImatinibSolid-Phase Extraction> 85
ImatinibDBS Extraction74.8 - 80.5

Conclusion

The use of Imatinib-d4 as an internal standard provides a robust and reliable method for the quantification of Imatinib in biological matrices by LC-MS/MS. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and clinicians, enabling the accurate therapeutic drug monitoring of Imatinib to optimize patient outcomes. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, including sample throughput and the need to minimize matrix effects. The provided LC-MS/MS parameters can be used as a starting point for method development and optimization.

References

Application Notes and Protocols for Imatinib-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a potent tyrosine kinase inhibitor, is a frontline therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3][4] Its efficacy is linked to plasma concentrations, making pharmacokinetic (PK) studies essential for optimizing dosing and ensuring therapeutic success.[5] These studies rely on robust bioanalytical methods to accurately quantify imatinib in biological matrices. A deuterated internal standard, such as Imatinib-d4, is crucial for achieving the required precision and accuracy in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols for the use of Imatinib-d4 in pharmacokinetic studies of imatinib.

Mechanism of Action of Imatinib

Imatinib functions by competitively inhibiting the ATP-binding site of specific tyrosine kinases, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival. The primary targets of imatinib include the BCR-ABL fusion protein in CML, and the receptor tyrosine kinases c-KIT and platelet-derived growth factor receptor (PDGFR) in GIST. By inhibiting these kinases, imatinib effectively halts the signaling cascade that drives cancer growth.

cluster_cytoplasm Cytoplasm PDGFR PDGFR BCR_ABL BCR-ABL cKIT c-KIT Substrate Substrate BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->Inhibition

Figure 1: Imatinib's Mechanism of Action.

Pharmacokinetic Properties of Imatinib

A summary of the key pharmacokinetic parameters of imatinib is presented in the table below.

ParameterValueReference
Bioavailability ~98%
Time to Peak (Tmax) 2-4 hours
Plasma Protein Binding ~95% (mainly to albumin and α1-acid glycoprotein)
Metabolism Primarily hepatic via CYP3A4
Major Active Metabolite N-desmethyl derivative (CGP74588)
Elimination Half-Life ~18 hours (Imatinib), ~40 hours (CGP74588)
Excretion Primarily in feces (~68%) and urine (~13%) as metabolites

Experimental Protocol: Quantification of Imatinib in Plasma using LC-MS/MS with Imatinib-d4 as an Internal Standard

This protocol outlines a standard procedure for the extraction and quantification of imatinib in human plasma.

Materials and Reagents
  • Imatinib reference standard

  • Imatinib-d4 (internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Human plasma (with K3EDTA as anticoagulant)

  • Purified water (e.g., Milli-Q)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve imatinib and Imatinib-d4 in methanol to prepare 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the imatinib stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Imatinib-d4 stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for CC, QC, and unknown samples.

  • Add 100 µL of plasma to the respective tubes.

  • Spike with 50 µL of the appropriate imatinib working solution for CC and QC samples. For unknown samples, add 50 µL of 50:50 methanol:water.

  • Add 50 µL of the Imatinib-d4 internal standard working solution (100 ng/mL) to all tubes.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for your specific instrumentation.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B over 2 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See table below
Mass Spectrometric Detection

Multiple Reaction Monitoring (MRM) is used for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Imatinib 494.3394.2
Imatinib-d4 498.3398.2

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Analysis
  • Generate a calibration curve by plotting the peak area ratio (Imatinib/Imatinib-d4) against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantify imatinib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Pharmacokinetic Study Workflow

A typical clinical pharmacokinetic study for imatinib involves the following steps.

cluster_workflow Pharmacokinetic Study Workflow Subject Subject Recruitment & Informed Consent Dosing Imatinib Administration (e.g., 400 mg oral dose) Subject->Dosing Sampling Serial Blood Sampling (pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (≤ -20°C) Processing->Storage Analysis LC-MS/MS Analysis (Quantification of Imatinib) Storage->Analysis PK_Analysis Pharmacokinetic Analysis (e.g., WinNonlin) Analysis->PK_Analysis Reporting Data Reporting & Interpretation PK_Analysis->Reporting

Figure 2: Experimental Workflow for a Pharmacokinetic Study.

Conclusion

The use of a deuterated internal standard like Imatinib-d4 is essential for the accurate and precise quantification of imatinib in pharmacokinetic studies. The provided protocols for sample preparation and LC-MS/MS analysis, along with an understanding of imatinib's mechanism of action and pharmacokinetic properties, offer a comprehensive guide for researchers in this field. Adherence to these methodologies will ensure the generation of high-quality data, which is critical for the clinical development and therapeutic monitoring of imatinib.

References

Application Note: High-Throughput Quantification of Imatinib in Human Plasma using Imatinib-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Imatinib in human plasma.[1][2][3][4] Imatinib-d4 is utilized as the internal standard (IS) to ensure high accuracy and precision. The straightforward protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput applications, such as therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1] The method demonstrates excellent linearity over the specified concentration range and meets the stringent requirements for bioanalytical method validation.

Introduction

Imatinib is a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It functions by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in CML due to the Philadelphia chromosome abnormality. Therapeutic drug monitoring of Imatinib is crucial due to significant inter-individual pharmacokinetic variability, which can be influenced by factors such as drug-drug interactions and patient adherence. Maintaining trough plasma concentrations above a target threshold, often cited as 1000 ng/mL, is associated with better clinical responses. Therefore, a reliable and efficient analytical method for quantifying Imatinib in plasma is essential for optimizing patient therapy. This LC-MS/MS method, employing a stable isotope-labeled internal standard (Imatinib-d4), offers the selectivity and sensitivity required for clinical research and pharmacokinetic evaluations.

Signaling Pathway

imatinib_pathway cluster_cell Leukemic Cell BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate phosphorylates ATP ATP ATP->BCR_ABL binds Substrate Substrate Protein Substrate->BCR_ABL Proliferation Cell Proliferation & Survival P_Substrate->Proliferation leads to Imatinib Imatinib Imatinib->BCR_ABL competitively inhibits ATP binding

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase pathway.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (e.g., 100 µL) is_spike Spike with Imatinib-d4 IS plasma->is_spike precipitation Protein Precipitation (e.g., Acetonitrile) is_spike->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection quantification Data Acquisition & Quantification detection->quantification

References

Application Notes and Protocols for Imatinib-D4 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Imatinib and its deuterated internal standard, Imatinib-D4, from plasma samples. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[1][2][3] Therapeutic drug monitoring of Imatinib in plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Accurate quantification requires robust and reliable sample preparation methods to remove interfering substances from the complex plasma matrix. Imatinib-D4 is commonly used as an internal standard to ensure accuracy and precision in bioanalytical methods.[4] This document outlines three commonly employed sample preparation techniques.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation methods for Imatinib analysis in human plasma.

Table 1: Solid-Phase Extraction (SPE) Performance Characteristics

ParameterReported Value(s)Source(s)
Recovery >85%, 96%, 73-76%[4],,
Linearity Range 9.57–4513.29 ng/mL, 10-5000 ng/mL, 0.1-10 µg/mL,,
Lower Limit of Quantification (LLOQ) 9.58 ng/mL, 10 ng/mL, 0.05 µg/mL,,
Inter-day Precision (CV%) 1.1-2.4%
Intra-day Precision (CV%) < 8%

Table 2: Liquid-Liquid Extraction (LLE) Performance Characteristics

ParameterReported Value(s)Source(s)
Recovery >90%
Linearity Range 10-5000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Inter-day Precision (CV%) < 8%
Intra-day Precision (CV%) < 8%

Table 3: Protein Precipitation (PPT) Performance Characteristics

ParameterReported Value(s)Source(s)
Recovery >95% (in mice plasma)
Linearity Range 10-2000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
General Note Acetonitrile is often preferred over methanol for better protein removal and recovery of protein-bound Imatinib.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a method developed for the determination of Imatinib in human plasma.

Materials:

  • Human plasma with K3EDTA as anticoagulant

  • Imatinib and Imatinib-D4 stock solutions (1 mg/mL in methanol)

  • Imatinib-D4 internal standard (IS) working solution (1500.00 ng/mL in methanol:water 50:50 v/v)

  • 1.25% orthophosphoric acid in HPLC Grade water

  • Methanol (HPLC Grade)

  • HPLC Grade water

  • Cleanert PEP–3 SPE cartridges

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • In a polypropylene tube, add 100 µL of plasma sample.

  • Add 50 µL of the Imatinib-D4 IS working solution (1500.00 ng/mL).

  • Vortex the mixture.

  • Add 400 µL of 1.25% orthophosphoric acid.

  • Vortex the sample.

  • SPE Cartridge Conditioning:

    • Condition the Cleanert PEP–3 SPE cartridges with 0.5 mL of methanol.

    • Follow with 0.5 mL of HPLC-grade water.

  • Sample Loading:

    • Load the pretreated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of methanol:water (5:95, v/v).

  • Elution:

    • Elute the analyte and IS with 1 mL of methanol, twice.

  • Drying:

    • Evaporate the eluent to dryness under a stream of nitrogen at 50°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol describes a general approach for LLE of Imatinib from plasma.

Materials:

  • Human plasma

  • Imatinib-D4 internal standard (IS) working solution

  • Extraction solvent (e.g., a mixture of dichloromethane and isopropyl alcohol, or ethyl acetate)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of plasma (e.g., 200 µL) into a clean tube.

  • Add the Imatinib-D4 internal standard.

  • Add a specific volume of the organic extraction solvent (e.g., 1 mL).

  • Vortex the mixture vigorously for a set time (e.g., 5-10 minutes) to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the aqueous and organic layers (e.g., at 4000 rpm for 10 minutes).

  • Carefully transfer the organic layer (supernatant) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT)

This is a rapid and simple method for sample cleanup.

Materials:

  • Human plasma

  • Imatinib-D4 internal standard (IS) working solution

  • Ice-cold acetonitrile or methanol

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add the Imatinib-D4 internal standard.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for at least 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).

Visualizations

Imatinib's Mechanism of Action

Imatinib functions by competitively inhibiting the ATP-binding site of the BCR-ABL tyrosine kinase. This action blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that lead to cell proliferation and survival in cancer cells. Key inhibited pathways include RAS/MAPK, PI3K/AKT, and STAT.

Imatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_imatinib Imatinib Action cluster_pathways Downstream Signaling BCR_ABL BCR-ABL Fusion Protein (Tyrosine Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates STAT STAT Pathway BCR_ABL->STAT Activates Imatinib Imatinib Imatinib->BCR_ABL Competitively Inhibits ATP ATP ATP->BCR_ABL Binds to active site Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Imatinib competitively inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Experimental Workflow: Solid-Phase Extraction (SPE)

The SPE workflow involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analytes of interest.

SPE_Workflow start Start: Plasma Sample + Imatinib-D4 pretreatment Pre-treatment (Acidification) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Wash Cartridge (Aqueous Methanol) loading->washing elution Elution (Methanol) washing->elution drying Evaporation to Dryness elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis LLE_Workflow start Start: Plasma Sample + Imatinib-D4 add_solvent Add Organic Solvent start->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic drying Evaporation to Dryness collect_organic->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis PPT_Workflow start Start: Plasma Sample + Imatinib-D4 add_solvent Add Cold Precipitation Solvent (e.g., Acetonitrile) start->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

References

Application Notes and Protocols: Chromatographic Separation of Imatinib and Imatinib D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a tyrosine kinase inhibitor, is a frontline therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2][3] Accurate quantification of Imatinib in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence assessments. Stable isotope-labeled internal standards, such as Imatinib D4, are the gold standard for quantitative bioanalysis using mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving method accuracy and precision.

This document provides detailed application notes and protocols for the chromatographic separation and quantification of Imatinib and its deuterated analog, this compound, using High-Performance Liquid Chromatography (HPLC) coupled with either UV or tandem mass spectrometry (MS/MS) detection.

Signaling Pathway of Imatinib

G cluster_cell Cancer Cell cluster_imatinib Imatinib Action BCR_ABL BCR-ABL Tyrosine Kinase (Philadelphia Chromosome) ATP_binding_site ATP Binding Site BCR_ABL->ATP_binding_site contains Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival) Phosphorylated_Substrate Phosphorylated Substrate (Activated) ATP_binding_site->Phosphorylated_Substrate phosphorylates Substrate Substrate Substrate Protein Substrate->Phosphorylated_Substrate Phosphorylated_Substrate->Downstream_Signaling activates Apoptosis Apoptosis (Cell Death) Downstream_Signaling->Apoptosis inhibited by lack of activation Imatinib Imatinib Imatinib->ATP_binding_site competitively binds to

Caption: Imatinib competitively inhibits the ATP binding site of the BCR-ABL tyrosine kinase, blocking downstream signaling and inducing apoptosis in cancer cells.

Experimental Protocols

LC-MS/MS Method for Imatinib and this compound in Human Plasma

This protocol is optimized for the sensitive and selective quantification of Imatinib and its internal standard, this compound, in human plasma, suitable for pharmacokinetic studies.

a. Materials and Reagents

  • Imatinib and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water[4]

  • Formic acid and ammonium acetate[5]

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)

b. Instrumentation and Conditions

  • HPLC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Waters XTerra® RP18, 5 µm, 4.6 x 150 mm) is a common choice.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.8 - 1.0 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 30 - 40 °C

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Imatinib: m/z 494.1 → 394.1

      • This compound: m/z 498.1 → 398.2

c. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

d. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Imatinib.

  • The linear range is typically established from 10 to 5000 ng/mL.

Experimental Workflow (LC-MS/MS)

G start Start: Plasma Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep injection Injection into UPLC/HPLC sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM Mode) ionization->detection quantification Data Analysis & Quantification detection->quantification end End: Concentration Results quantification->end

Caption: Workflow for the quantification of Imatinib in plasma using LC-MS/MS.

HPLC-UV Method for Imatinib

This protocol is suitable for routine analysis of Imatinib in pharmaceutical dosage forms or for studies where high sensitivity is not the primary requirement.

a. Materials and Reagents

  • Imatinib reference standard

  • HPLC-grade acetonitrile and methanol

  • Potassium dihydrogen phosphate (KH2PO4) or similar buffer salt

  • Ortho-phosphoric acid for pH adjustment

b. Instrumentation and Conditions

  • HPLC System: Isocratic HPLC system with a UV detector.

  • Analytical Column: Reversed-phase C18 column (e.g., Waters Atlantis dC18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM KH2PO4, pH adjusted to 4.5) in a ratio of approximately 45:55 (v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 - 50 µL

  • Detection Wavelength: 265 - 270 nm

c. Sample Preparation (for Pharmaceutical Dosage Forms)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Imatinib and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of mobile phase components) and sonicate to dissolve the drug.

  • Make up the volume with the diluent and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize typical quantitative data obtained from the described methods.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValue
Linearity Range 9.57 - 4513.29 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 11.9%
Inter-day Precision (%CV) < 11.9%
Accuracy (% Bias) Within ±8.3%
Recovery 83.5% - 86.0%

Table 2: HPLC-UV Method Parameters and Performance

ParameterValue
Retention Time of Imatinib ~3.6 minutes
Linearity Range 0.5 - 20 µg/mL
Correlation Coefficient (r²) > 0.996
Lower Limit of Quantification (LLOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 0.6%
Inter-day Precision (%RSD) < 1.86%
Accuracy (% Recovery) 98.2% - 105%

Conclusion

The protocols outlined provide robust and reliable methods for the chromatographic separation and quantification of Imatinib and its deuterated internal standard, this compound. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for bioanalytical applications such as TDM and pharmacokinetic studies. The HPLC-UV method, while less sensitive, provides a simple, cost-effective, and accurate alternative for the analysis of pharmaceutical formulations. The choice of method should be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation according to regulatory guidelines is essential before implementation for routine analysis.

References

Application Notes and Protocols for the Detection of Imatinib-D4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Imatinib-D4, a deuterated internal standard for Imatinib, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and validation of bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Imatinib is a tyrosine kinase inhibitor widely used in the treatment of various cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)[1][2]. Therapeutic drug monitoring of Imatinib is crucial to optimize treatment efficacy and minimize toxicity due to significant inter-individual pharmacokinetic variability[3]. The use of a stable isotope-labeled internal standard, such as Imatinib-D4, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response. This document outlines the key mass spectrometry parameters and experimental protocols for the reliable detection of Imatinib-D4.

Mass Spectrometry Parameters

The successful quantification of Imatinib-D4 relies on the optimization of mass spectrometer settings. The following table summarizes the typical parameters for the analysis of Imatinib and its deuterated internal standard, Imatinib-D4, using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterImatinibImatinib-D4Reference
Precursor Ion (Q1) m/z 494.1 - 494.5498.1 - 502.3[4][5]
Product Ion (Q3) m/z 394.1 - 394.5398.2
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Dwell Time 400 ms400 ms

Note: The specific mass-to-charge ratios (m/z) and other instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific mass spectrometer being used.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing interfering substances from the biological matrix and ensuring accurate quantification. Protein precipitation is a common, simple, and rapid method for plasma and whole blood samples.

Protocol: Protein Precipitation

  • To 200 µL of whole blood or plasma sample in a microcentrifuge tube, add 800 µL of a protein precipitation solution. A common solution is a 7:3 (v/v) mixture of methanol and 0.2 M zinc sulfate, containing the internal standard Imatinib-D4 at an appropriate concentration.

  • Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is necessary to resolve Imatinib and Imatinib-D4 from other endogenous components and potential metabolites.

Protocol: Reversed-Phase Liquid Chromatography

  • Column: A C18 analytical column is frequently used for the separation of Imatinib. A common choice is an XTerra MS C18 column.

  • Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Formate with 0.1% Formic acid.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Flow Rate: A typical flow rate is between 0.25 mL/min and 0.8 mL/min.

  • Gradient: An isocratic or gradient elution can be employed. For example, an isocratic elution with 40% Mobile Phase A and 60% Mobile Phase B can be used.

  • Injection Volume: 10 µL.

  • Column Temperature: Maintained at 35°C ± 1°C.

Mass Spectrometry Detection

Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for the analyte and internal standard.

Protocol: MRM Detection

  • Set the mass spectrometer to monitor the transition of m/z 494.3 → 394.3 for Imatinib and the corresponding transition for Imatinib-D4 (e.g., m/z 498.1 → 398.2).

  • Optimize the collision energy for each transition to achieve the most abundant and stable fragment ion signal.

  • Set the dwell time for each transition; a dwell time of 400 ms has been shown to be effective in avoiding cross-talk.

  • Acquire data using the instrument's software and process the resulting chromatograms to determine the peak area ratios of the analyte to the internal standard for quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Imatinib using Imatinib-D4 as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Blood) Spike Spike with Imatinib-D4 Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Ionization Electrospray Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Concentration Determination Quantification->Results

Caption: Workflow for Imatinib quantification using Imatinib-D4.

Logical Relationship of MS Parameters

This diagram shows the logical relationship and hierarchy of parameter optimization in a tandem mass spectrometry experiment for Imatinib-D4.

G cluster_instrument Mass Spectrometer cluster_parameters Key Optimization Parameters Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 498.1) Q2 Quadrupole 2 (q2) Collision Cell Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (m/z 398.2) Q2->Q3 Detector Detector Q3->Detector DP Declustering Potential (DP) DP->Q1 CE Collision Energy (CE) CE->Q2 CXP Cell Exit Potential (CXP) CXP->Q3 IonSource Ion Source (ESI+) IonSource->Q1

Caption: Key parameters in tandem MS for Imatinib-D4 detection.

References

Application Notes and Protocols for the Use of Imatinib-d4 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a tyrosine kinase inhibitor, is a frontline therapy for various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2][3] Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing adverse effects. Imatinib is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor.[4][5] The main circulating metabolite is an N-desmethyl derivative, CGP74588, which exhibits similar pharmacological activity to the parent drug.

Due to significant inter-individual variability in drug metabolism, therapeutic drug monitoring (TDM) of imatinib and CGP74588 is often employed to personalize dosing regimens. Accurate quantification of these analytes in biological matrices is paramount for effective TDM and pharmacokinetic studies. Imatinib-d4, a deuterated analog of imatinib, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its similar physicochemical properties to imatinib ensure comparable extraction recovery and ionization efficiency, while its mass difference allows for distinct detection, correcting for variations during sample processing and analysis.

These application notes provide detailed protocols for the use of Imatinib-d4 in drug metabolism studies, focusing on the quantification of imatinib and its primary metabolite in human plasma.

Data Presentation

Table 1: Mass Spectrometry Parameters for Imatinib, CGP74588, and Imatinib-d4
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Imatinib494.1394.1
CGP74588--
Imatinib-d4 (IS)498.1398.2

Note: The m/z for CGP74588 can vary slightly based on the specific LC-MS/MS instrumentation and conditions. Researchers should optimize this parameter in their own laboratories.

Table 2: Typical Linearity Ranges for Imatinib Quantification using LC-MS/MS
AnalyteLinearity Range (ng/mL)Reference
Imatinib9.57–4513.29
Imatinib50 to 5000
Imatinib0.03–75

Experimental Protocols

Protocol 1: Quantification of Imatinib in Human Plasma using LC-MS/MS with Imatinib-d4 as an Internal Standard

1. Objective: To accurately determine the concentration of imatinib in human plasma samples.

2. Materials and Reagents:

  • Imatinib reference standard

  • Imatinib-d4 (internal standard)

  • Human plasma (with anticoagulant, e.g., K3EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

3. Stock and Working Solution Preparation:

  • Imatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve imatinib in methanol.

  • Imatinib-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Imatinib-d4 in methanol.

  • Imatinib Working Solutions: Prepare a series of working solutions by serially diluting the imatinib stock solution with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Imatinib-d4 Working Solution (Internal Standard): Dilute the Imatinib-d4 stock solution with methanol to a final concentration of, for example, 100 ng/mL. The optimal concentration should be determined during method development.

4. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the Imatinib-d4 working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., XTerra® RP18, 150 mm × 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. The gradient should be optimized to ensure good separation from matrix components.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Imatinib: 494.1 → 394.1

      • Imatinib-d4: 498.1 → 398.2

    • Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of imatinib to Imatinib-d4 against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Determine the concentration of imatinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G Imatinib Metabolism Signaling Pathway Imatinib Imatinib CYP3A4 CYP3A4 (Major) Imatinib->CYP3A4 Metabolism Other_CYPs CYP1A2, CYP2D6, CYP2C9, CYP2C19 (Minor) Imatinib->Other_CYPs Metabolism CGP74588 CGP74588 (N-desmethyl metabolite) Pharmacologically Active CYP3A4->CGP74588 Other_CYPs->CGP74588 Further_Metabolites Further Metabolites CGP74588->Further_Metabolites Excretion Biliary/Fecal Excretion CGP74588->Excretion Further_Metabolites->Excretion

Caption: Imatinib Metabolism Pathway.

G LC-MS/MS Experimental Workflow for Imatinib Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Imatinib-d4 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: LC-MS/MS Workflow.

References

Application Notes and Protocols for Bioequivalence Studies of Imatinib Formulations Using Imatinib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a tyrosine kinase inhibitor, is a critical therapeutic agent for various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] The development of generic imatinib formulations necessitates rigorous bioequivalence (BE) studies to ensure their therapeutic interchangeability with the innovator product.[4][5] A key component of these studies is the accurate quantification of imatinib in biological matrices, a task for which a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory bodies like the FDA and EMA. Imatinib-d4, a deuterated analog of imatinib, serves as an ideal SIL-IS for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z). This document provides detailed application notes and protocols for conducting bioequivalence studies of imatinib formulations using imatinib-d4 as an internal standard.

Analytical Method: Quantification of Imatinib in Human Plasma by LC-MS/MS

A robust, sensitive, and selective LC-MS/MS method is essential for the accurate determination of imatinib concentrations in plasma samples obtained during bioequivalence studies.

Method Validation Summary

The following table summarizes key validation parameters for a typical LC-MS/MS method for imatinib quantification, demonstrating its suitability for bioequivalence studies.

ParameterSpecificationAcceptance Criteria
Linearity Range9.57–4513.29 ng/mLr² > 0.99
Lower Limit of Quantification (LLOQ)10 ng/mLSignal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Intra-day Precision (%CV)< 11.9%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV)< 11.9%≤ 15% (≤ 20% at LLOQ)
AccuracyWithin 8.3%85-115% (80-120% at LLOQ)
Recovery> 85%Consistent, precise, and reproducible
Matrix EffectNo significant matrix effect reportedMatrix factor between 0.85 and 1.15
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of imatinib and imatinib-d4 in human plasma.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma in a polypropylene tube, add 50 µL of imatinib-d4 internal standard working solution (e.g., 1500 ng/mL).

  • Vortex the mixture.

  • Add 400 µL of 1.25% orthophosphoric acid in HPLC-grade water and vortex again.

  • Load the pre-treated sample onto a pre-conditioned SPE cartridge (e.g., Cleanert PEP–3).

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute imatinib and imatinib-d4 with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: A validated HPLC system capable of gradient or isocratic elution.

  • Column: XTerra® RP18 column (150 mm × 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid and 0.2% ammonium acetate in water).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 35°C ± 1°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Imatinib: m/z 494.1 → 394.1

    • Imatinib-d4: m/z 498.1 → 398.2

  • Dwell Time: 400 ms.

Bioequivalence Study Protocol

A typical bioequivalence study for imatinib formulations is designed as an open-label, randomized, two-period, two-sequence, crossover study in healthy adult volunteers.

Study Design and Conduct

The following workflow outlines the key stages of a bioequivalence study for imatinib.

cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Sample & Data Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Medical History & Physical Examination s2->s3 p1_rand Randomization to Treatment Sequence (Test or Reference) s3->p1_rand p1_dose Single Oral Dose Administration of Imatinib p1_rand->p1_dose p1_pk Serial Blood Sampling (e.g., 0-96 hours post-dose) p1_dose->p1_pk w1 14-day Washout Period p1_pk->w1 p2_dose Crossover to Alternate Treatment w1->p2_dose p2_pk Serial Blood Sampling p2_dose->p2_pk a1 Plasma Sample Analysis by LC-MS/MS p2_pk->a1 a2 Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) a1->a2 a3 Statistical Analysis (90% Confidence Interval) a2->a3

Bioequivalence Study Workflow for Imatinib Formulations
Detailed Protocol

  • Subject Recruitment: Recruit a cohort of healthy adult volunteers who meet the predefined inclusion and exclusion criteria. All participants must provide written informed consent.

  • Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice versa).

  • Dosing: In each study period, administer a single oral dose of the imatinib formulation (e.g., 400 mg) to the subjects after a standardized meal.

  • Washout Period: A washout period of at least 14 days should separate the two treatment periods to ensure complete elimination of the drug from the body.

  • Blood Sampling: Collect serial blood samples from each subject at predefined time points before and after drug administration (e.g., up to 96 hours post-dose).

  • Plasma Processing: Process the collected blood samples to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: Analyze the plasma samples for imatinib concentrations using the validated LC-MS/MS method with imatinib-d4 as the internal standard.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters for each subject, including:

    • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time to reach Cmax.

  • Statistical Analysis: Perform a statistical analysis on the log-transformed AUC and Cmax values to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products. Bioequivalence is concluded if the 90% confidence intervals for AUC0-t, AUC0-∞, and Cmax fall within the acceptance range of 80.00% to 125.00%.

Pharmacokinetic Data

The following table presents a summary of key pharmacokinetic parameters for imatinib from a representative bioequivalence study.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 2500 ± 5002550 ± 52098%90% - 108%
AUC0-t (ng·h/mL) 45000 ± 900045500 ± 920099%92% - 107%
AUC0-∞ (ng·h/mL) 48000 ± 950048500 ± 970099%92% - 106%
Tmax (h) 2.5 ± 0.82.6 ± 0.9--
t1/2 (h) 18 ± 318.5 ± 3.2--

(Note: The data in this table is illustrative and may not represent a specific study.)

Imatinib Signaling Pathway and Site of Action

Imatinib's therapeutic effect is derived from its inhibition of specific tyrosine kinases. The diagram below illustrates the primary signaling pathway targeted by imatinib in Chronic Myeloid Leukemia.

cluster_pathway BCR-ABL Signaling Pathway in CML bcr_abl BCR-ABL (Constitutively Active Tyrosine Kinase) p_substrate Phosphorylated Substrate bcr_abl->p_substrate Phosphorylation atp ATP atp->bcr_abl substrate Substrate Protein substrate->bcr_abl downstream Downstream Signaling (e.g., RAS, STAT, PI3K/AKT) p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation imatinib Imatinib imatinib->bcr_abl Inhibits ATP Binding

Imatinib's Inhibition of the BCR-ABL Signaling Pathway

Imatinib functions by competitively binding to the ATP-binding site of the BCR-ABL tyrosine kinase, thereby preventing the phosphorylation of substrate proteins and inhibiting downstream signaling pathways that lead to cell proliferation and survival.

Conclusion

The use of imatinib-d4 as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods provides the necessary accuracy, precision, and robustness for the quantification of imatinib in plasma samples. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals involved in conducting bioequivalence studies of imatinib formulations, ensuring that generic versions of this vital medication meet the stringent regulatory requirements for safety and efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Imatinib-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating matrix effects when using Imatinib-d4 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Imatinib?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte and/or internal standard by co-eluting endogenous components of the biological matrix (e.g., plasma, urine).[1][2] These effects are a significant concern in LC-MS/MS-based bioanalysis because they can adversely affect the accuracy, precision, and sensitivity of the method.[3][4] Components like phospholipids, salts, and endogenous metabolites in plasma can interfere with the ionization of Imatinib and its deuterated internal standard, Imatinib-d4, potentially leading to inaccurate quantification.[1]

Q2: I'm using Imatinib-d4, a stable isotope-labeled (SIL) internal standard. Shouldn't that automatically compensate for matrix effects?

A2: While SIL internal standards like Imatinib-d4 are the preferred choice to compensate for matrix effects due to their similar physicochemical properties to the analyte, this compensation is not always guaranteed. For effective compensation, the analyte and the SIL-IS must co-elute perfectly. However, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between Imatinib and Imatinib-d4. This separation can expose them to different matrix components as they elute, leading to differential matrix effects and inaccurate results.

Q3: What are the primary causes of matrix effects in plasma-based bioassays for Imatinib?

A3: The primary culprits for matrix effects in plasma are phospholipids. These are highly abundant in biological membranes and can co-extract with the analyte during sample preparation, especially with simpler methods like protein precipitation. Other endogenous substances like salts, proteins, and metabolites can also contribute to ion suppression or enhancement.

Q4: How can I experimentally assess the presence and magnitude of matrix effects in my Imatinib assay?

A4: There are two primary experiments to evaluate matrix effects:

  • Post-Extraction Addition Experiment: This is a quantitative method to determine the extent of ion suppression or enhancement. It involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution.

  • Post-Column Infusion Experiment: This is a qualitative method to identify regions in the chromatogram where matrix effects occur. It involves infusing a constant flow of the analyte and internal standard post-column while injecting a blank matrix extract.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects with Imatinib-d4.

Problem 1: Poor Accuracy and Precision in QC Samples

Your quality control (QC) samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal concentration and a precision of ≤15% CV) as per regulatory guidelines.

Initial Assessment Workflow

A Poor QC Accuracy/Precision B Perform Post-Extraction Addition Experiment A->B C Calculate Matrix Factor (MF) B->C D MF significantly different from 1? C->D Yes J No Significant Matrix Effects C->J No E MF for Imatinib and Imatinib-d4 different? D->E F Differential Matrix Effects E->F Yes G Significant Matrix Effects E->G No I Optimize Chromatography F->I H Review Sample Preparation G->H H->I K Investigate Other Error Sources (e.g., pipetting, standard stability) J->K A Inconsistent IS Response B Perform Post-Column Infusion Experiment A->B C Inject Blank Matrix Extracts from Different Lots B->C D Observe IS Infusion Trace C->D E Consistent Dips at Analyte RT? D->E F Inconsistent Dips in Infusion Trace? E->F No H Consistent Matrix Effect E->H Yes G Lot-to-Lot Variability in Matrix Effects F->G I Improve Sample Cleanup G->I K Investigate IS Stability and Purity H->K J Optimize Chromatography I->J cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump Autosampler Autosampler (Injects Blank Matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Union T-Union Column->T_Union Syringe_Pump Syringe Pump (Imatinib/Imatinib-d4 Solution) Syringe_Pump->T_Union MS Mass Spectrometer T_Union->MS

References

Technical Support Center: Optimizing LC-MS/MS Methods for Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the sensitive and accurate quantification of Imatinib, utilizing Imatinib D4 as an internal standard.

Frequently Asked Questions (FAQs)

1. What are the recommended LC-MS/MS parameters for Imatinib and this compound?

Successful quantification of Imatinib and its deuterated internal standard, this compound, relies on optimized mass spectrometry and chromatography conditions. Electrospray ionization (ESI) in the positive mode is typically used.[1][2] The protonated parent ions for Imatinib and this compound are observed at m/z 494.1 and 498.1, respectively.[3][4]

For tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2] The most common fragmentation transition for Imatinib is m/z 494.1 → 394.1, and for this compound, it is m/z 498.1 → 398.2.

Table 1: Mass Spectrometry Parameters for Imatinib and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Imatinib494.1 - 494.5394.1 - 394.5ESI+
This compound498.1398.2ESI+

Note: The exact m/z values may vary slightly depending on the instrument calibration.

2. What are the typical chromatographic conditions for Imatinib analysis?

A robust chromatographic method is essential to separate Imatinib from potential matrix interferences, thereby minimizing ion suppression and ensuring accurate quantification. Reversed-phase chromatography is the standard approach.

Table 2: Typical Liquid Chromatography Parameters

ParameterRecommended Conditions
Column C18 or Phenyl column (e.g., Acquity UPLC BEH C18, Xtimate Phenyl)
Mobile Phase A 0.1% Formic acid in water, or 10 mM Ammonium formate with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.25 - 0.8 mL/min
Gradient A gradient elution is typically used to ensure good peak shape and separation from matrix components.

3. What are common sample preparation techniques for Imatinib from biological matrices?

Effective sample preparation is critical for removing proteins and other matrix components that can interfere with the analysis and cause ion suppression. The choice of technique often depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. It is suitable for many applications, though it may be less effective at removing all matrix interferences compared to other techniques.

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by utilizing a stationary phase to selectively retain the analyte while matrix components are washed away. This technique can significantly reduce matrix effects and improve sensitivity.

  • Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous sample into an immiscible organic solvent. This method can also provide a clean extract.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of LC-MS/MS methods for this compound sensitivity.

Issue/Question Potential Causes Recommended Solutions
1. Low or no signal for this compound. - Incorrect MS/MS transition settings.- Inefficient ionization.- Degradation of the internal standard.- Poor extraction recovery.- Verify the precursor and product ion m/z values for this compound (498.1 → 398.2).- Optimize ion source parameters such as capillary voltage and gas flows.- Prepare fresh this compound stock and working solutions.- Evaluate and optimize the sample preparation method to ensure efficient recovery of the analyte.
2. High background noise or interfering peaks. - Matrix effects from endogenous plasma components.- Contamination from solvents, reagents, or the LC system.- Carryover from previous injections.- Improve sample cleanup using SPE or LLE to remove interfering substances.- Use high-purity, LC-MS grade solvents and reagents.- Implement a robust column wash step between injections and ensure the injection port is clean.
3. Poor peak shape (e.g., tailing, splitting). - Incompatible sample solvent with the mobile phase.- Column degradation or contamination.- Presence of secondary interactions with the stationary phase.- Ensure the final sample solvent is similar in composition to the initial mobile phase.- Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH or use a different column chemistry (e.g., phenyl instead of C18).
4. Inconsistent or non-reproducible results. - Instability of the analyte or internal standard in the matrix or autosampler.- Variability in sample preparation.- Fluctuations in the LC or MS system performance.- Perform stability tests to assess the integrity of Imatinib and this compound under different storage conditions.- Ensure consistent and precise execution of the sample preparation protocol.- Regularly perform system suitability tests to monitor the performance of the LC-MS/MS system.
5. Ion suppression affecting sensitivity. - Co-elution of matrix components with the analyte.- High concentrations of salts or other non-volatile components in the sample.- Adjust the chromatographic gradient to better separate Imatinib and this compound from the matrix interferences.- Enhance the sample cleanup procedure to remove phospholipids and other sources of ion suppression.- Consider using a smaller injection volume to reduce the amount of matrix introduced into the system.

Experimental Protocols

1. Protein Precipitation Method

This protocol provides a general procedure for the extraction of Imatinib from plasma using protein precipitation.

  • To 50 µL of plasma sample, add 150 µL of a precipitating solution (e.g., acetonitrile or methanol) containing the this compound internal standard.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Analysis Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of Imatinib.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Ion Mass Spectrometry (ESI+) LC_Sep->MS_Ion MS_Detect MS/MS Detection (MRM) MS_Ion->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Imatinib Calibration->Quantification

Caption: Workflow for Imatinib quantification by LC-MS/MS.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting process when encountering low sensitivity for the this compound internal standard.

Troubleshooting_Workflow cluster_ms_check Mass Spectrometer Checks cluster_sample_prep_check Sample & Preparation Checks cluster_lc_check Chromatography Checks Start Low this compound Sensitivity Observed Check_MS_Params Verify MS/MS Transitions & Tuning Start->Check_MS_Params Optimize_Source Optimize Ion Source Parameters Check_MS_Params->Optimize_Source Parameters Correct Check_IS_Stock Prepare Fresh IS Stock Solution Optimize_Source->Check_IS_Stock No Improvement Resolved Sensitivity Restored Optimize_Source->Resolved Improvement Evaluate_Recovery Evaluate Extraction Recovery Check_IS_Stock->Evaluate_Recovery Fresh IS Made Check_Column Inspect/Replace LC Column Evaluate_Recovery->Check_Column Recovery is Low Evaluate_Recovery->Resolved Recovery Improved Check_Mobile_Phase Prepare Fresh Mobile Phase Check_Column->Check_Mobile_Phase Column OK Check_Mobile_Phase->Resolved Sensitivity Restored

Caption: Troubleshooting logic for low this compound sensitivity.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Imatinib D4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing poor peak shape of Imatinib D4 in High-Performance Liquid Chromatography (HPLC) analysis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in HPLC?

Poor peak shape in HPLC can manifest as tailing, fronting, broadening, or splitting of the peak. The most common causes include:

  • Column Issues: Column overload, degradation of the stationary phase, or the formation of voids in the column packing can all lead to distorted peaks.[1][2]

  • Mobile Phase Composition: An improper mobile phase pH, incorrect solvent strength, or inadequate buffering can result in poor peak symmetry.[1][3]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as silanol interactions with basic compounds like Imatinib, can cause peak tailing.[4]

  • Instrumental Factors: Fluctuations in flow rate, temperature instability, and issues with the detector can all contribute to suboptimal peak shapes.

  • Sample-Related Issues: The sample solvent may be too strong, the injection volume too large, or the sample may be degrading.

Q2: Why is my this compound peak tailing?

Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column. Other potential causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Imatinib, it can exist in both ionized and non-ionized forms, leading to tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a tailed peak.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.

Q3: My this compound peak is broad. What could be the reason?

Broad peaks can be a sign of several issues:

  • Column Inefficiency: A deteriorating column or a column with a large particle size can lead to broader peaks.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can cause band broadening.

  • Mobile Phase Viscosity: A highly viscous mobile phase can slow down mass transfer, resulting in wider peaks.

  • Inadequate Solvent Strength: If the mobile phase is too weak, the analyte will have a longer retention time and a broader peak.

Q4: I am observing split peaks for this compound. What should I do?

Split peaks are often indicative of a problem at the head of the column or with the injection process. Common causes include:

  • Partially Blocked Frit: A clogged inlet frit on the column can distort the sample band, causing it to split.

  • Column Void: A void or channel in the column packing material can lead to two different flow paths for the analyte.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

Experimental Protocol: Optimizing Mobile Phase and Column Chemistry

  • Mobile Phase pH Adjustment:

    • Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 4.5, and 7.0). Imatinib has been successfully analyzed at both acidic and neutral pH.

    • Use a suitable buffer, such as a phosphate or acetate buffer, at a concentration of 10-25 mM to ensure consistent pH.

    • Inject the this compound standard with each mobile phase and observe the peak shape.

  • Addition of a Tailing Reducer:

    • To the optimized mobile phase, add a small percentage of a competitive base like triethylamine (TEA) (e.g., 0.1% v/v). TEA can mask the active silanol sites on the stationary phase, reducing secondary interactions.

  • Column Selection:

    • If tailing persists, consider using a column with a different stationary phase. End-capped columns or columns with a polar-embedded group are designed to minimize silanol interactions.

    • A column with a lower carbon load may also be beneficial.

Quantitative Data Summary: Mobile Phase Composition Effects

Mobile Phase CompositionpHPeak Shape ObservationUSP Tailing Factor (Typical)
Acetonitrile/Water (50:50 v/v)-Significant Tailing> 2.0
Acetonitrile/10mM Phosphate Buffer (50:50 v/v)3.0Improved Symmetry1.5 - 1.8
Acetonitrile/10mM Phosphate Buffer with 0.1% TEA (50:50 v/v)7.0Symmetrical Peak1.0 - 1.2

Troubleshooting Workflow: Peak Tailing

G start Poor Peak Shape (Tailing) check_ph Adjust Mobile Phase pH start->check_ph add_tea Add Tailing Reducer (e.g., TEA) check_ph->add_tea Tailing Persists good_peak Symmetrical Peak Achieved check_ph->good_peak Symmetry Improved change_column Change HPLC Column (e.g., End-capped) add_tea->change_column Tailing Persists add_tea->good_peak Symmetry Improved change_column->good_peak Symmetry Improved

Caption: A workflow diagram for troubleshooting peak tailing.

Guide 2: Resolving Broad Peaks

This guide outlines steps to diagnose and fix broad peaks for this compound.

Experimental Protocol: System and Method Optimization

  • Flow Rate Optimization:

    • Vary the flow rate of the mobile phase (e.g., 0.8, 1.0, and 1.2 mL/min).

    • Analyze the peak width at each flow rate to find the optimal condition that provides a sharp, well-defined peak without excessive backpressure.

  • Check for Extra-Column Volume:

    • Inspect the HPLC system for any unnecessary lengths of tubing.

    • Ensure that the tubing connecting the injector, column, and detector has a narrow internal diameter (e.g., 0.005 inches).

  • Column Health Check:

    • If the column is old or has been used extensively, it may be the source of the broadening.

    • Flush the column with a strong solvent to remove any contaminants.

    • If the problem persists, replace the column with a new one of the same type.

Troubleshooting Workflow: Broad Peaks

G start Broad Peak opt_flow Optimize Flow Rate start->opt_flow check_tubing Minimize Extra-Column Volume opt_flow->check_tubing Peak Still Broad sharp_peak Sharp Peak Achieved opt_flow->sharp_peak Peak Sharpened check_column Check Column Health check_tubing->check_column Peak Still Broad check_tubing->sharp_peak Peak Sharpened check_column->sharp_peak Peak Sharpened

Caption: A workflow diagram for troubleshooting broad peaks.

Guide 3: Eliminating Split Peaks

This guide provides a procedure to identify and rectify the causes of split peaks for this compound.

Experimental Protocol: Column and Injection Troubleshooting

  • Column Inlet Inspection:

    • Disconnect the column and inspect the inlet frit for any visible contamination or blockage.

    • If a blockage is suspected, gently reverse-flush the column at a low flow rate with a compatible solvent. Note: Always check the column's manual to ensure it can be back-flushed.

  • Check for Column Voids:

    • A sudden drop in pressure or a consistently split peak can indicate a void at the head of the column.

    • If a void is suspected, the column may need to be replaced.

  • Injection Solvent Evaluation:

    • Prepare the this compound sample in the mobile phase.

    • If the sample must be dissolved in a different solvent, ensure it is weaker than or of similar strength to the mobile phase.

    • Reduce the injection volume to see if the peak shape improves.

Troubleshooting Workflow: Split Peaks

G start Split Peak inspect_frit Inspect Column Inlet Frit start->inspect_frit check_void Check for Column Void inspect_frit->check_void Frit is Clear single_peak Single Peak Restored inspect_frit->single_peak Blockage Cleared eval_solvent Evaluate Injection Solvent check_void->eval_solvent No Void Detected check_void->single_peak Column Replaced eval_solvent->single_peak Solvent Optimized

Caption: A workflow diagram for troubleshooting split peaks.

References

Imatinib D4 stability issues in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Imatinib D4. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols based on published stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A: For optimal stability, this compound stock solutions, typically prepared in methanol, DMSO, ethanol, or water, should be stored tightly closed in a well-ventilated place at -20°C or -80°C for long-term storage.[1][2][3] For short-term use, dilutions can be kept at 4°C.[1] Stock solutions of Imatinib and its deuterated form (D4) in methanol have been found to be stable for at least 21 days when stored in a refrigerator between 1-10°C.[4]

Q2: How stable is this compound at room temperature?

A: this compound, like its non-deuterated counterpart, exhibits good short-term stability at room temperature. Studies on Imatinib in human plasma showed stability for at least 6.15 hours (bench-top stability) with minimal degradation. Another study confirmed stability for up to 18 hours at room temperature with variations ranging from -1.7% to 0.2%. However, for prolonged periods, storage at room temperature is not recommended to prevent potential degradation.

Q3: Is this compound susceptible to freeze-thaw cycles?

A: Yes, repeated freeze-thaw cycles can affect the stability of this compound in biological matrices. One study showed that after three freeze-thaw cycles, the variation in concentration ranged from -6.9% to -0.8%. Another study confirmed stability through three freeze-thaw cycles when frozen below -15°C and -50°C. It is advisable to aliquot samples to minimize the number of freeze-thaw cycles.

Q4: How does pH impact the stability of this compound in aqueous solutions?

A: The pH of the solution is a critical factor for this compound stability. Studies on Imatinib show it is relatively stable in acidic (pH 4) and alkaline (pH 10) conditions. However, significant degradation (approximately 35-40% loss) occurs at a neutral pH (pH 7). This is a crucial consideration when preparing buffered solutions or working with physiological media.

Q5: Is this compound light-sensitive?

A: Imatinib is considered practically photostable. A forced degradation study where Imatinib was exposed to short UV light for 4 hours resulted in only about 15% decomposition. While it is not highly sensitive, as a general good laboratory practice, it is recommended to protect this compound solutions from prolonged exposure to direct, intense light by using amber vials or storing them in the dark.

Q6: What are the primary degradation pathways for this compound?

A: The primary degradation pathways for Imatinib, which are applicable to this compound, are hydrolysis and oxidation.

  • Hydrolysis: Under acidic and alkaline conditions, the amide bond in the Imatinib molecule can be cleaved, leading to the formation of 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.

  • Oxidation: In the presence of oxidizing agents, the piperazine ring is susceptible to oxidation, forming various N-oxide products.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound.

  • Possible Cause: This may be due to the degradation of this compound. The appearance of new peaks can indicate the formation of degradation products.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that your stock solutions and samples have been stored at the correct temperature and protected from light. Ensure the pH of any aqueous solutions is not neutral, where degradation is highest.

    • Check for Contamination: Ensure solvents and reagents are pure and free from oxidizing contaminants.

    • Analyze Degradation Products: The main degradation products from hydrolysis and oxidation have been identified. You can compare the retention times of your unknown peaks with those reported in the literature if you have access to appropriate standards or high-resolution mass spectrometry for identification.

    • Perform a Forced Degradation Study: To confirm if the unknown peaks are indeed degradants, you can subject a fresh sample of this compound to stress conditions (e.g., heat, acid, base, oxidation) and monitor the formation of these peaks.

Problem: My this compound calibration standards are showing poor linearity and reproducibility.

  • Possible Cause: Inconsistent stability of the analyte during sample preparation and analysis can lead to erratic results.

  • Troubleshooting Steps:

    • Prepare Fresh Standards: Prepare fresh calibration standards from a reliable, properly stored stock solution. The stock solution itself should be verified for purity.

    • Minimize Bench-Top Time: Keep samples and standards on ice or in a cooled autosampler (e.g., 4-10°C) during the analytical run to minimize degradation. Processed samples have been shown to be stable in an autosampler at 10°C for over 100 hours.

    • Control pH: If using aqueous buffers for dilution, ensure the pH is in the stable range (acidic or alkaline) and not neutral.

    • Evaluate Freeze-Thaw Effects: If you are using previously frozen standards, their integrity may have been compromised. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Quantitative Data Summary

The stability of Imatinib has been rigorously tested under various conditions. As this compound is a structurally analogous deuterated standard, this data provides a strong reference for its stability profile.

Table 1: Imatinib Stability Under Forced Degradation Conditions

Stress ConditionDurationTemperature% DegradationReference
Thermal 1 Week40°C< 7%
Humidity 2 Days>90% RHNo Significant Change
Acidic (pH 4) --Stable
Neutral (pH 7) --~35-40%
Alkaline (pH 10) --Stable
UV Light 4 HoursRoom Temp~15%
Oxidation (H₂O₂) --Degradation Observed

Table 2: Imatinib Stability in Human Plasma for Bioanalysis

Stability TestConditionDurationResult (% of Nominal)Reference
Bench Top Stability Room Temp6.15 hours97.75% - 100.23%
Freeze-Thaw Stability 3 Cycles (-15°C)-97.16% - 102.59%
Freeze-Thaw Stability 3 Cycles-Variation of -6.9% to -0.8%
Long-Term Stability Below -15°C183 Days103.09% - 107.18%
Long-Term Stability Below -50°C183 DaysStable
Post-Processing Autosampler (10°C)100.87 hoursStable

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical experimental workflow to assess the stability of this compound under various stress conditions, based on methodologies described in the literature.

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Purified water (Milli-Q or equivalent)

  • Potassium phosphate monobasic (for buffer)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for 2-4 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C for 2-4 hours.

  • Neutral Hydrolysis: Dilute the stock solution with purified water and incubate at 60°C for 2-4 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a clear glass container to direct sunlight or a UV lamp (e.g., 254 nm) for 24-48 hours.

4. Sample Analysis (Stability-Indicating HPLC Method):

  • Column: Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm) or equivalent.

  • Mobile Phase: Acetonitrile and 10 mM KH₂PO₄ buffer (pH 4.6) in a ratio of 35:65 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 50 µL.

  • Procedure: After exposure to stress conditions, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using the HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.

Visualizations

Workflow and Logic Diagrams

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Application of Stress Conditions cluster_2 Phase 3: Analysis & Evaluation a Prepare this compound Stock Solution (e.g., 1 mg/mL) b Prepare Working Solutions and QC Samples a->b c Acid/Base Hydrolysis b->c Expose Samples d Oxidation (H₂O₂) b->d Expose Samples e Thermal (Heat) b->e Expose Samples f Photolysis (UV/Light) b->f Expose Samples g Analyze all samples with Stability-Indicating Method (HPLC/LC-MS) c->g Collect Samples at Time Points d->g Collect Samples at Time Points e->g Collect Samples at Time Points f->g Collect Samples at Time Points h Identify Degradation Peaks g->h i Calculate % Degradation h->i j Assess Method Specificity i->j G main This compound Stability pH pH (Aqueous Solution) main->pH Temp Temperature main->Temp Light Light Exposure main->Light Oxidants Presence of Oxidizing Agents main->Oxidants Matrix Sample Matrix (e.g., Plasma) main->Matrix Degradation Chemical Degradation pH->Degradation Temp->Degradation Light->Degradation Oxidants->Degradation Matrix->Degradation Loss Loss of Assay Accuracy Degradation->Loss G Imatinib Imatinib Molecule Amide Amide Bond Imatinib->Amide contains Piperazine Piperazine Ring Imatinib->Piperazine contains Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) Amide->Hydrolysis susceptible to Oxidation Oxidation (e.g., H₂O₂) Piperazine->Oxidation susceptible to Prod1 Amide Cleavage Products Hydrolysis->Prod1 leads to Prod2 N-Oxide Products Oxidation->Prod2 leads to

References

Technical Support Center: Overcoming Ion Suppression of Imatinib D4 Signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression of the Imatinib D4 signal during LC-MS/MS analysis.

Troubleshooting Guides

This section offers a systematic approach to identifying and mitigating common issues related to this compound signal suppression.

Issue: Low or No Signal Intensity for this compound

A significant drop or complete loss of the this compound signal is a primary indicator of severe ion suppression or other analytical issues. Follow these steps to diagnose and resolve the problem.

Step 1: Initial System and Sample Assessment

  • Verify System Suitability: Before analyzing samples, ensure the LC-MS/MS system is performing optimally. Inject a pure standard solution of this compound directly into the mass spectrometer (bypassing the LC column) to confirm instrument sensitivity and response.

  • Check for Sample Preparation Errors: Rule out simple errors in sample preparation, such as incorrect dilution, missed addition of the internal standard, or sample swapping.

Step 2: Investigate Ion Suppression

Ion suppression is a common cause of signal loss, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1]

  • Experimental Protocol: Post-Column Infusion

    This experiment helps identify at what points during the chromatographic run ion suppression is occurring.[2][3]

    • System Setup: Prepare a standard solution of this compound in the mobile phase. Using a T-connector, infuse this solution at a constant, low flow rate into the LC eluent stream just before it enters the mass spectrometer's ion source.

    • Injection: Inject a blank matrix sample (e.g., plasma extract without this compound).

    • Data Analysis: Monitor the this compound signal intensity. A stable baseline should be observed. Any significant drop in the baseline signal during the run indicates the elution of interfering compounds from the matrix that are causing ion suppression.[3]

Step 3: Optimize Sample Preparation

If ion suppression is confirmed, improving the sample cleanup process is crucial to remove the interfering matrix components.[4]

  • Comparison of Sample Preparation Techniques

    The choice of sample preparation method significantly impacts the cleanliness of the final extract and, consequently, the degree of ion suppression.

Sample Preparation TechniqueAdvantagesDisadvantagesTypical Recovery for ImatinibReference
Protein Precipitation (PPT) Simple, fast, and inexpensive.Can result in significant matrix effects due to insufficient removal of phospholipids and other endogenous components.>80% (but with potential for high ion suppression)
Liquid-Liquid Extraction (LLE) Produces a cleaner sample than PPT, enhancing sensitivity.Can be more time-consuming and may have lower recovery for highly polar analytes.High, with good removal of polar interferences.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, significantly reducing matrix effects.More complex, time-consuming, and costly than PPT or LLE.>80% with minimal matrix effects.

Step 4: Refine Chromatographic and Mass Spectrometric Conditions

  • Chromatographic Optimization: Proper separation of this compound from interfering matrix components is essential.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

    • Mobile Phase Gradient: Adjusting the gradient profile, such as using a shallower gradient, can improve the resolution between this compound and co-eluting interferences.

  • Mass Spectrometer Parameter Optimization:

    • Ion Source Parameters: Optimize the ion source temperature and ion spray voltage. These parameters can significantly affect the charge competition between Imatinib and its deuterated internal standard. For instance, an optimized ion source temperature of 550°C and an ion spray voltage of 5,000 eV have been reported to be effective.

Issue: High Variability in this compound Signal

Inconsistent signal intensity for this compound across a batch of samples, even when the concentration is constant, can compromise the accuracy of quantification.

Step 1: Evaluate Matrix Effects

  • Matrix Factor Calculation: To quantify the extent of ion suppression or enhancement, calculate the matrix factor (MF).

    • MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Step 2: Review Internal Standard Concentration

  • While this compound is a stable isotope-labeled internal standard and is expected to co-elute and experience similar matrix effects as the unlabeled analyte, its concentration should still be optimized. An inappropriately high concentration of the internal standard can sometimes contribute to ion suppression.

Step 3: Ensure Consistent Sample Preparation

  • Inconsistencies in the sample preparation workflow can lead to variable matrix effects. Ensure that all samples are treated identically and that the extraction procedure is robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression for this compound?

A1: The primary causes of ion suppression for this compound in biological samples are co-eluting endogenous matrix components, such as phospholipids, salts, and proteins. These substances can compete with this compound for ionization in the mass spectrometer's ion source, leading to a reduced signal.

Q2: How does a stable isotope-labeled internal standard like this compound help with ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice because it has nearly identical chemical and physical properties to the analyte (Imatinib). It will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

Q3: Can the choice of organic solvent in protein precipitation affect ion suppression?

A3: Yes, the choice of organic solvent can influence the efficiency of protein removal and the extent of matrix effects. Acetonitrile is often preferred over methanol for protein precipitation as it tends to provide better protein removal and higher recovery of protein-bound drugs like Imatinib.

Q4: What are the key mass spectrometry parameters to optimize for this compound analysis?

A4: Key parameters to optimize include the ion source temperature, ion spray voltage, nebulizer gas pressure, and heater gas pressure. Optimizing these settings can improve the efficiency of ion generation and transfer, and minimize charge competition between the analyte and co-eluting species.

Q5: When should I consider using a more advanced sample preparation technique like SPE?

A5: You should consider using SPE when simpler methods like protein precipitation or liquid-liquid extraction fail to provide a sufficiently clean extract, resulting in significant and reproducible ion suppression that compromises the accuracy and sensitivity of your assay. SPE is particularly beneficial for complex matrices or when very low limits of quantification are required.

Visualizations

Troubleshooting_Workflow start Start: Low or Variable This compound Signal system_check Step 1: System & Sample Check - Verify MS sensitivity - Rule out sample prep errors start->system_check post_column_infusion Step 2: Post-Column Infusion - Identify ion suppression zones system_check->post_column_infusion suppression_confirmed Ion Suppression Confirmed? post_column_infusion->suppression_confirmed optimize_sample_prep Step 3: Optimize Sample Preparation - PPT, LLE, or SPE suppression_confirmed->optimize_sample_prep Yes no_suppression Review Other Causes - Instrument malfunction - Standard degradation suppression_confirmed->no_suppression No optimize_lc_ms Step 4: Optimize LC-MS Method - Column chemistry - Gradient profile - Ion source parameters optimize_sample_prep->optimize_lc_ms end End: Signal Restored and Stabilized optimize_lc_ms->end

Caption: A flowchart for systematically troubleshooting this compound signal suppression.

Sample_Prep_Comparison cluster_0 Sample Preparation Techniques cluster_1 Outcome PPT Protein Precipitation (PPT) - Simple & Fast - High Matrix Effects High_Suppression High Ion Suppression PPT->High_Suppression LLE Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Moderate Complexity Moderate_Suppression Moderate Ion Suppression LLE->Moderate_Suppression SPE Solid-Phase Extraction (SPE) - Cleanest Extract - Low Matrix Effects - Most Complex Low_Suppression Low Ion Suppression SPE->Low_Suppression

Caption: Comparison of sample preparation techniques for reducing ion suppression.

References

Technical Support Center: Imatinib D4 Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Imatinib D4 from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve extraction recovery and ensure reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices?

A1: The three most common techniques for the extraction of this compound from biological matrices such as plasma, serum, and urine are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] Each method has its own advantages and challenges in terms of recovery, cleanliness of the extract, and throughput.

Q2: I am experiencing low extraction recovery of this compound. What are the likely causes?

A2: Low extraction recovery can stem from several factors, including:

  • Suboptimal pH: The pH of the sample can significantly impact the ionization state of this compound, affecting its solubility and interaction with extraction solvents or SPE sorbents.[3][4]

  • Inappropriate Solvent Choice (for LLE): The organic solvent used may not have the optimal polarity to efficiently extract this compound from the aqueous biological matrix.[1]

  • Inefficient Elution (for SPE): The elution solvent may not be strong enough to desorb this compound completely from the SPE cartridge.

  • Incomplete Protein Precipitation (for PPT): If proteins are not fully precipitated, this compound can remain bound, leading to its loss in the protein pellet.

  • Drug-Protein Binding: Imatinib is known to have high protein binding, and failure to disrupt this binding can lead to low recovery.

Q3: What is the "matrix effect" and how can it affect my results?

A3: The matrix effect is the alteration of ionization efficiency of the target analyte (this compound) by co-eluting endogenous components from the biological matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the analyte. It is a significant concern in LC-MS/MS analysis and can compromise the accuracy and precision of the bioanalytical method.

Q4: How can I minimize the matrix effect?

A4: Minimizing the matrix effect can be achieved through several strategies:

  • Efficient Sample Cleanup: Employing a more rigorous extraction method like SPE can help in removing interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to separate the analyte from co-eluting matrix components is crucial.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (like Imatinib D8) that co-elutes with the analyte can help to compensate for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.

Q5: What are the expected recovery rates for this compound with different extraction methods?

A5: Recovery can vary based on the specific protocol and matrix. However, here are some reported recovery ranges:

  • Solid-Phase Extraction (SPE): Generally provides high and consistent recoveries, often exceeding 80%. Some optimized methods report recoveries of over 90%.

  • Liquid-Liquid Extraction (LLE): Recovery can be more variable and is highly dependent on the chosen solvent system and pH. While some studies report good recoveries, others have noted lower recovery with this method compared to SPE.

  • Protein Precipitation (PPT): This method is known for its simplicity but often yields lower recoveries and dirtier extracts compared to SPE and LLE.

Troubleshooting Guides

Issue 1: Low Recovery with Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step
Incomplete Disruption of Drug-Protein Binding Before loading the sample onto the SPE cartridge, pre-treat the plasma with an acid like orthophosphoric acid to break the drug-protein binding.
Improper Cartridge Conditioning Ensure the SPE cartridge is properly conditioned with methanol followed by water to activate the sorbent.
Suboptimal pH of Loading Solution Adjust the pH of the sample and loading solution to ensure this compound is in the correct ionization state for retention on the sorbent.
Inefficient Washing Step The washing solution may be too strong, leading to premature elution of the analyte. Try a weaker washing solvent (e.g., a lower percentage of organic solvent).
Incomplete Elution The elution solvent may not be strong enough. Increase the organic solvent concentration or try a different elution solvent. Multiple elution steps can also improve recovery.
Sample Overload Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge.
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step
Suboptimal pH of Aqueous Phase Adjust the pH of the biological sample to suppress the ionization of this compound, making it more soluble in the organic solvent. For a basic compound like Imatinib, a higher pH is generally required.
Inappropriate Extraction Solvent The polarity of the extraction solvent is critical. Test a range of solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether, or mixtures) to find the one that provides the best recovery.
Insufficient Mixing/Vortexing Ensure vigorous and adequate mixing of the aqueous and organic phases to facilitate the transfer of the analyte into the organic layer.
Emulsion Formation Emulsions can form at the interface of the two layers, trapping the analyte. To break emulsions, try adding salt, changing the pH, or centrifugation at a higher speed.
Insufficient Phase Separation Allow adequate time for the two phases to separate completely. Centrifugation can aid in achieving a clean separation.
Issue 3: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Step
Variable Matrix Effects Use a stable isotope-labeled internal standard (e.g., Imatinib D8) to compensate for variations in matrix effects between samples.
Inconsistent Sample Handling Ensure all samples are treated identically throughout the extraction process. This includes consistent timing for each step, same vortexing speeds, and temperatures.
Analyte Instability Investigate the stability of this compound in the biological matrix and during the extraction process. Ensure samples are stored correctly and processed in a timely manner.
Pipetting Errors Calibrate and verify the accuracy of all pipettes used for sample and reagent transfers.
Inconsistent pH Adjustment Use a calibrated pH meter to ensure accurate and consistent pH adjustments for all samples.

Data Presentation

Comparison of Imatinib Extraction Recovery Rates from Plasma
Extraction MethodReported Recovery Range (%)Key ConsiderationsReference(s)
Solid-Phase Extraction (SPE) 73 - 96High recovery and clean extracts, but can be more time-consuming and costly.
Liquid-Liquid Extraction (LLE) 67 - 103.6Can provide clean extracts, but recovery is highly dependent on solvent choice and pH optimization. Some studies report lower recovery compared to SPE.
Protein Precipitation (PPT) Generally lower than SPE and LLESimple and fast, but often results in dirtier extracts and potential for significant matrix effects.
Hollow Fiber-Solid Phase Microextraction (HF-SPME) 95.5 - 106A newer technique that can provide high recovery.

Experimental Protocols

Detailed Methodology: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a synthesis of best practices for high-recovery extraction of this compound.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • To a 100 µL aliquot of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., Imatinib D8).

    • Vortex the mixture for 30 seconds.

    • Add 400 µL of 1.25% orthophosphoric acid in HPLC-grade water to precipitate proteins and disrupt drug-protein binding.

    • Vortex again for 1 minute.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or Strata-X) by passing 0.5 mL of methanol followed by 0.5 mL of HPLC-grade water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak washing solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound and the internal standard from the cartridge with 1 mL of methanol, repeated twice.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen at approximately 50°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Detailed Methodology: Liquid-Liquid Extraction (LLE) from Urine

This protocol provides a general framework for optimizing LLE of this compound.

  • Sample Preparation:

    • To 1 mL of urine in a glass tube, add the internal standard.

    • Adjust the pH of the urine sample to approximately 11 using a suitable base (e.g., 1M NaOH) to ensure this compound is in its non-ionized form.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., n-octanol, ethyl acetate, or a mixture).

    • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in the mobile phase for analysis.

Visualizations

Experimental Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment (Add IS, Acidify) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing Step (e.g., 5% Methanol) loading->washing elution Elution (e.g., Methanol) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Troubleshooting_Logic start Low this compound Recovery extraction_method Which Extraction Method? start->extraction_method spe SPE extraction_method->spe SPE lle LLE extraction_method->lle LLE ppt PPT extraction_method->ppt PPT spe_check1 Check Sample Pre-treatment (Acidification) spe->spe_check1 lle_check1 Optimize Sample pH lle->lle_check1 ppt_check1 Optimize Precipitating Agent ppt->ppt_check1 spe_check2 Verify Cartridge Conditioning spe_check1->spe_check2 spe_check3 Optimize Elution Solvent spe_check2->spe_check3 lle_check2 Test Different Extraction Solvents lle_check1->lle_check2 lle_check3 Ensure Vigorous Mixing lle_check2->lle_check3 ppt_check2 Check Incubation Time/Temp ppt_check1->ppt_check2 ppt_check3 Ensure Complete Centrifugation ppt_check2->ppt_check3

References

Resolving co-elution of Imatinib and Imatinib D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Imatinib and its deuterated internal standard, Imatinib D4.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in LC-MS analysis?

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS analysis. Because it is chemically almost identical to the analyte (Imatinib), it co-elutes and experiences similar matrix effects (ion suppression or enhancement), allowing for more accurate and precise quantification.[1][2] The mass difference of four atomic mass units (D4) ensures that its mass signal is distinct from that of the unlabeled Imatinib.[3]

Q2: What is the "deuterium isotope effect" and how does it affect my analysis?

The deuterium isotope effect is a phenomenon where the replacement of hydrogen with deuterium can lead to slight differences in the physicochemical properties of a molecule. In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts.[4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor changes in polarity and interaction with the stationary phase.[4] This can result in a lack of co-elution, which can compromise the accuracy of the results if the two compounds experience different matrix effects.

Q3: I am observing a signal for Imatinib even when I only inject the this compound standard. Why is this happening?

This is likely due to the isotopic purity of your this compound standard. The synthesis of SIL standards is rarely 100% perfect, meaning there can be a small amount of the unlabeled analyte present as an impurity. This can lead to an artificially high baseline for Imatinib and affect the accuracy of measurements, particularly for low-concentration samples. It is crucial to check the certificate of analysis for your standard to know its isotopic purity.

Troubleshooting Guide: Resolving Co-elution of Imatinib and this compound

This guide addresses the common issue of partial or complete separation of Imatinib and its deuterated internal standard, this compound, during LC-MS analysis.

Initial Assessment Workflow

This workflow helps to determine the nature of the co-elution problem.

A Inject a mixed standard of Imatinib and this compound B Examine the chromatograms for the two MRM transitions A->B C Do the peaks completely overlap? B->C D Co-elution is successful. Proceed with analysis. C->D Yes E Partial or no overlap observed. Proceed to troubleshooting. C->E No

Caption: Initial workflow to assess co-elution.

Troubleshooting Strategies

If you observe a separation between Imatinib and this compound, the following strategies can be employed to achieve co-elution. The choice of strategy will depend on the extent of separation and the specific chromatographic conditions.

StrategyActionExpected Outcome
1. Modify the Gradient Decrease the gradient slope (make it shallower) around the elution time of the analytes.A shallower gradient increases the peak width of both compounds, which can promote better overlap.
2. Adjust Mobile Phase Composition Make small adjustments to the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous component (e.g., buffer concentration, pH).Altering the mobile phase can change the selectivity of the separation and may reduce the separation between the two compounds.
3. Change Column Chemistry If using a standard C18 column, consider a different stationary phase such as a Phenyl-Hexyl or an embedded polar group (EPG) column.Different stationary phases offer different selectivities. A Phenyl-Hexyl column, for example, can provide unique interactions that may help to resolve co-elution issues.
4. Adjust Column Temperature Increase or decrease the column temperature in small increments (e.g., 5°C).Temperature can affect the viscosity of the mobile phase and the kinetics of the interactions between the analytes and the stationary phase, which can alter selectivity.
5. Employ a Lower Resolution Column In some cases, using a column with a larger particle size or a shorter length can be beneficial.This approach induces more band broadening, which can cause the two closely eluting peaks to merge.
Troubleshooting Logic Diagram

This diagram outlines the decision-making process for troubleshooting the co-elution issue.

start Co-elution Issue Identified grad Modify Gradient (shallower) start->grad mob_phase Adjust Mobile Phase Composition grad->mob_phase Not Resolved success Co-elution Achieved grad->success Resolved col_chem Change Column Chemistry mob_phase->col_chem Not Resolved mob_phase->success Resolved temp Adjust Temperature col_chem->temp Not Resolved col_chem->success Resolved low_res Consider Lower Resolution Column temp->low_res Not Resolved temp->success Resolved low_res->success

Caption: Troubleshooting decision tree for co-elution.

Experimental Protocols

Below are examples of experimental protocols for the LC-MS/MS analysis of Imatinib. These can be used as a starting point for method development and troubleshooting.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for preparing plasma samples for Imatinib analysis.

plasma 100 µL Plasma Sample is Add 200 µL Acetonitrile containing this compound plasma->is vortex Vortex to mix is->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for sample preparation by protein precipitation.

Detailed Protocol:

  • To 100 µL of a plasma sample, add 200 µL of acetonitrile containing the this compound internal standard.

  • Vortex the sample to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for analysis.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method parameters. Optimization will likely be required for your specific instrumentation and application.

ParameterCondition 1Condition 2
LC System UPLC/HPLCUPLC/HPLC
Column C18 reverse-phase (e.g., XTerra RP18, 150 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., ACQUITY Premier CSH Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water10 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile
Gradient Example: 5% B to 95% B over 5 minutesExample: 0.5% B to 100% B over 10 minutes
Flow Rate 0.4 - 1.0 mL/min0.2 - 0.5 mL/min
Column Temperature 35 - 40°C30 - 40°C
Injection Volume 5 - 10 µL1 - 5 µL
MS System Triple QuadrupoleTriple Quadrupole
Ionization Mode ESI PositiveESI Positive
MRM Transitions Imatinib: 494.1 -> 394.1This compound: 498.1 -> 398.2Imatinib: 494.5 -> 394.5Imatinib D8: (if used) - check manufacturer's data
Dwell Time 100 - 200 ms100 - 200 ms

By systematically working through these troubleshooting steps and using the provided protocols as a guide, researchers can effectively resolve the co-elution of Imatinib and this compound, leading to more robust and reliable analytical methods.

References

Technical Support Center: Minimizing Imatinib D4 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize autosampler carryover of Imatinib D4.

Troubleshooting Guides and FAQs

This section addresses specific issues related to this compound carryover in a question-and-answer format.

Q1: What is autosampler carryover and why is it a concern for this compound analysis?

A1: Autosampler carryover occurs when a small amount of an analyte, in this case, this compound, from one sample injection contaminates the subsequent injection. This can lead to inaccurate quantification, particularly for low-concentration samples that follow high-concentration ones, compromising the integrity of experimental data. Given the potency and analytical sensitivity required for this compound, even minor carryover can significantly impact results.

Q2: What are the common causes of this compound carryover in an autosampler?

A2: The primary causes of this compound carryover are related to its physicochemical properties and interactions with the autosampler components. Imatinib is known to be a "sticky" compound with low aqueous solubility. Key causes include:

  • Adsorption: this compound can adsorb to surfaces within the autosampler, such as the needle (both interior and exterior), sample loop, injection valve rotor seal, and tubing.

  • Insufficient Cleaning: Inadequate washing of the autosampler components between injections fails to remove all residues of this compound.

  • Inappropriate Wash Solvent: Using a wash solvent that does not effectively solubilize this compound will result in poor cleaning efficiency.

  • Worn Components: Scratches or wear on the injector rotor seal or needle can create sites where this compound can be trapped and subsequently released.

Q3: What are the recommended wash solutions for minimizing this compound carryover?

A3: The selection of an appropriate wash solvent is critical for minimizing this compound carryover. Due to its solubility characteristics, a multi-step wash with solvents of varying polarity and pH is often most effective. Based on the known solubility of Imatinib, the following wash solutions are recommended.

Data Presentation: Effectiveness of Wash Solutions for this compound Carryover Reduction
Wash Solution Composition (v/v)AdditiveRepresentative % Carryover ReductionRationale
100% WaterNone15%Ineffective due to the low aqueous solubility of Imatinib.
100% MethanolNone70%Imatinib is soluble in methanol, making it a moderately effective wash.
100% AcetonitrileNone50%Imatinib has lower solubility in acetonitrile compared to methanol.
50:50 Methanol:WaterNone75%A common starting point for reversed-phase methods, showing good efficacy.
75:25 Methanol:IsopropanolNone90%The addition of isopropanol increases the organic strength, improving solubilization.
50:50 Methanol:Water0.5% Formic Acid>95%The acidic modifier helps to protonate Imatinib, increasing its solubility in the wash solvent and minimizing ionic interactions with system components.
50:50 Methanol:Water0.5% Ammonium Hydroxide92%An alkaline wash can also be effective by deprotonating residual silanols on surfaces, reducing analyte interaction.

Q4: How can I optimize the autosampler wash program for this compound?

A4: Optimizing the wash program involves more than just selecting the right solvent. Consider the following parameters:

  • Wash Volume: Increase the volume of the wash solvent. A common recommendation is to use a volume at least 10 times the injection volume.

  • Number of Wash Cycles: Employ multiple wash cycles. For a particularly "sticky" compound like this compound, two or three wash cycles may be necessary.

  • Wash Duration: Increase the time the needle and sample loop are exposed to the wash solvent.

  • Pre- and Post-Injection Washes: Utilize both pre-injection (before sample aspiration) and post-injection (after sample injection) wash steps if your autosampler software allows. This ensures the needle is clean before contacting the next sample and is thoroughly cleaned after injection.

Q5: Can the sample injection sequence impact this compound carryover?

A5: Yes. A strategic injection sequence can help manage carryover.

  • Concentration Gradient: If possible, run samples in order of increasing expected concentration.

  • Blank Injections: When a low-concentration sample must follow a high-concentration sample, insert one or more blank injections (ideally the mobile phase or a strong wash solution) between them to clean the system.

Q6: What should I do if carryover persists after optimizing the wash protocol?

A6: If carryover remains an issue, a systematic troubleshooting approach is necessary to identify the source. The problem may lie beyond the autosampler wash.

Mandatory Visualization: Troubleshooting Workflow

G Troubleshooting Workflow for this compound Carryover cluster_0 Initial Assessment cluster_1 Autosampler Optimization cluster_2 Systematic Investigation cluster_3 Component Check & Resolution A Observe Carryover in Blank Injection B Confirm Carryover is from this compound (Correct Retention Time and Mass) A->B C Optimize Wash Solution (e.g., Acidified Methanol/Water) B->C Start Troubleshooting D Increase Wash Volume and Duration C->D E Implement Pre- and Post-Injection Washes D->E F Inject Blank via Manual Injector (Bypass Autosampler) E->F If Carryover Persists G Carryover Present? F->G H Source is Likely Column or Downstream Components G->H Yes I Source is Likely Autosampler G->I No K Develop a Robust Column Wash Method H->K J Inspect and Clean/Replace - Needle - Sample Loop - Rotor Seal I->J M Problem Resolved J->M L Perform Full System Flush K->L L->M

Caption: Systematic workflow for diagnosing and resolving this compound autosampler carryover.

Experimental Protocols

Protocol for Evaluating Autosampler Carryover of this compound

This protocol provides a systematic method to quantify autosampler carryover.

1. Materials:

  • This compound analytical standard

  • High-purity solvents (e.g., methanol, water, formic acid)

  • LC-MS grade mobile phase

  • Blank matrix (the solvent used to dissolve the samples)

2. Preparation of Solutions:

  • High-Concentration Standard (HCS): Prepare a solution of this compound at the highest expected concentration in your analytical run.

  • Blank Solution: Use the same solvent as your sample matrix, ensuring it is free of this compound.

3. Experimental Sequence:

It is recommended to perform all injections in triplicate to assess reproducibility.

  • System Equilibration: Equilibrate the LC-MS system with the mobile phase until a stable baseline is achieved.

  • Blank Injections: Inject the blank solution three times to establish the baseline and confirm the system is clean from previous analyses.

  • High-Concentration Standard Injections: Inject the HCS three times. This will introduce this compound to the system at a high level.

  • Carryover Evaluation Injections: Immediately following the last HCS injection, inject the blank solution at least three times. The first blank injection is the most critical for evaluating carryover.

4. Data Analysis:

  • Integrate the peak area of this compound in all injections.

  • Calculate the average peak area of the three HCS injections (Avg_Area_HCS).

  • Determine the peak area of this compound in the first blank injection immediately following the HCS injections (Area_Blank1).

  • Calculate the percent carryover using the following formula:

    % Carryover = (Area_Blank1 / Avg_Area_HCS) * 100

5. Acceptance Criteria:

The acceptable level of carryover depends on the assay requirements. For most bioanalytical methods, a carryover of ≤ 0.1% is a common target. If the calculated carryover exceeds the acceptable limit, the troubleshooting steps outlined in this guide should be implemented. The carryover evaluation protocol should then be repeated to assess the effectiveness of the corrective actions.

Fine-tuning mass spectrometer settings for Imatinib D4 fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Imatinib D4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in fine-tuning their mass spectrometer settings for optimal this compound fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Imatinib and this compound?

A1: In positive electrospray ionization (ESI+) mode, Imatinib typically forms a protonated molecule [M+H]⁺ at an m/z of 494.1.[1] The deuterated internal standard, this compound, will form its corresponding protonated molecule [M+H]⁺ at m/z 498.1.[1] The most prominent product ion for Imatinib results from the loss of the N-methylpiperazine group, yielding a fragment at m/z 394.1.[1][2][3] Consequently, the expected product ion for this compound is m/z 398.2.

Q2: What is the primary fragmentation pathway for Imatinib?

A2: The characteristic fragmentation of Imatinib involves the cleavage of the amide bond, leading to the loss of the N-methylpiperazine moiety. This neutral loss of 100.1 Da results in the stable and abundant fragment ion observed at m/z 394.1. The fragmentation of this compound follows the same pathway.

Q3: What are typical starting conditions for LC-MS/MS analysis of this compound?

A3: A common starting point for the analysis of Imatinib and its deuterated analog is using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification due to its high sensitivity and selectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fine-tuning of mass spectrometer settings for this compound fragmentation.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Incorrect precursor ion selection.2. Suboptimal ionization source parameters.3. Inefficient desolvation.1. Verify the precursor ion is set to m/z 498.1 in the instrument method.2. Infuse a standard solution of this compound and optimize source parameters such as capillary voltage and source temperature.3. Increase the drying gas flow and/or temperature to improve desolvation.
Poor Fragmentation Efficiency 1. Collision energy is too low or too high.2. Collision gas pressure is not optimal.1. Perform a collision energy ramping experiment. Infuse this compound and vary the collision energy (e.g., from 10 to 50 eV) to find the value that yields the highest intensity for the m/z 398.2 product ion. A collision energy of approximately 28 eV has been reported to be effective.2. If your instrument allows, optimize the collision gas pressure.
In-source Fragmentation Precursor ion intensity is low while fragment ion is observed in the full scan (MS1) spectrum. This can be caused by a high cone or declustering potential.Reduce the cone voltage or declustering potential. A declustering potential of -70 V has been used successfully.
Crosstalk between Imatinib and this compound MRM Transitions The dwell time is too short, leading to insufficient time for the quadrupoles to settle between transitions.Increase the dwell time for each MRM transition. A dwell time of 400 ms was found to eliminate crosstalk in one study.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.1. Prepare fresh mobile phases and flush the LC system thoroughly.2. Implement a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for setting up an MRM experiment for Imatinib and this compound.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Reference
Imatinib494.1394.1
This compound498.1398.2

Experimental Protocols

Protocol 1: Optimization of Collision Energy

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the transition m/z 498.1 -> 398.2.

  • Create an experiment where the collision energy is ramped from a low value (e.g., 5 eV) to a high value (e.g., 60 eV) in discrete steps (e.g., 2-3 eV increments).

  • Monitor the intensity of the product ion (m/z 398.2) at each collision energy step.

  • Plot the product ion intensity as a function of collision energy to determine the optimal value that produces the highest signal.

Visualizations

G cluster_source Ion Source cluster_q1 Q1 (Quadrupole 1) cluster_q2 q2 (Collision Cell) cluster_q3 Q3 (Quadrupole 3) Imatinib_D4 This compound (m/z 497.2) Protonated_Imatinib_D4 [M+H]⁺ (m/z 498.1) Imatinib_D4->Protonated_Imatinib_D4 +H⁺ Precursor_Ion Precursor Ion Selection (m/z 498.1) Protonated_Imatinib_D4->Precursor_Ion Transfer Fragmentation Collision-Induced Dissociation (CID) Precursor_Ion->Fragmentation Isolation Product_Ion Product Ion (m/z 398.2) Fragmentation->Product_Ion Neutral_Loss Neutral Loss (C₅H₁₁N₂) (m/z 100.1) Fragmentation->Neutral_Loss Product_Ion_Selection Product Ion Selection (m/z 398.2) Detector Detector Product_Ion_Selection->Detector

Caption: this compound Fragmentation Workflow in a Triple Quadrupole Mass Spectrometer.

G start Start: Low/No this compound Signal check_precursor Is Precursor Ion (m/z 498.1) Correct? start->check_precursor correct_precursor Correct Precursor Ion in Method check_precursor->correct_precursor No optimize_source Optimize Source Parameters (Capillary Voltage, Temperature) check_precursor->optimize_source Yes correct_precursor->check_precursor infuse_std Infuse this compound Standard optimize_source->infuse_std No check_fragmentation Is Fragmentation Efficient? optimize_source->check_fragmentation Yes infuse_std->optimize_source optimize_ce Perform Collision Energy Ramp check_fragmentation->optimize_ce No check_insource In-source Fragmentation Observed? check_fragmentation->check_insource Yes optimize_ce->check_fragmentation reduce_dp Reduce Declustering Potential check_insource->reduce_dp Yes end Signal Optimized check_insource->end No reduce_dp->check_insource

Caption: Troubleshooting Logic for this compound Signal Optimization.

References

Technical Support Center: Imatinib D4 & Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Imatinib D4 to enhance the linearity of calibration curves in analytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a deuterated internal standard like this compound?

Deuterated internal standards (IS) are considered the gold standard for quantitative LC-MS/MS analysis. Since they are chemically almost identical to the analyte (Imatinib), they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This allows this compound to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][2]

Q2: What are the ideal purity requirements for this compound?

For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[1][2]

  • Isotopic Enrichment: ≥98%

High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled Imatinib as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, particularly at lower levels of the calibration curve.

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The four deuterium atoms in this compound provide a sufficient mass shift to distinguish it from the natural isotopic distribution of Imatinib, thus preventing cross-talk between the analyte and internal standard signals in the mass spectrometer.

Troubleshooting Guide

Issue 1: Non-Linearity in the Calibration Curve

Symptom: The calibration curve for Imatinib is not linear, especially at the high or low ends of the concentration range. The correlation coefficient (R²) is below the acceptable limit (typically >0.99).

Potential Cause Troubleshooting Steps
Detector Saturation 1. Reduce the injection volume. 2. Dilute the higher concentration standards and re-inject. 3. Check if the calibration range exceeds the linear dynamic range of the instrument.
Ion Source Saturation/Matrix Effects 1. Optimize the sample extraction procedure to remove more interfering matrix components. 2. Evaluate different ionization source parameters (e.g., temperature, gas flows). 3. Ensure the this compound concentration is appropriate and not contributing to source saturation.
Suboptimal Internal Standard Concentration 1. Verify that the concentration of this compound is consistent across all calibration standards and samples. 2. An inappropriate concentration of the internal standard can contribute to non-linearity.
Inaccurate Standard Preparation 1. Prepare fresh calibration standards and this compound working solutions. 2. Verify the accuracy of pipettes and other volumetric glassware.
Cross-talk between Imatinib and this compound 1. Ensure that the mass spectrometer resolution is adequate to separate the signals of Imatinib and this compound. 2. Optimize the dwell time for monitoring the MRM transitions to avoid cross-talk. A dwell time of 400 ms has been shown to be effective.
Issue 2: Poor Precision and Inaccurate Quantification

Symptom: High coefficient of variation (%CV) in quality control (QC) samples and inaccurate measurement of sample concentrations.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review the sample extraction protocol for consistency. 2. Ensure complete and consistent vortexing and centrifugation.
Analyte/Internal Standard Instability 1. Evaluate the stability of Imatinib and this compound in the sample matrix and autosampler. 2. Perform freeze-thaw stability tests.
Isotopic Exchange 1. Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent (back-exchange), especially at certain pH values. 2. Evaluate the stability of this compound in the mobile phase and sample diluent over time.
Impurity in Internal Standard 1. Inject a high concentration of the this compound solution alone to check for the presence of unlabeled Imatinib. 2. Consult the Certificate of Analysis (CoA) for the stated isotopic and chemical purity.

Quantitative Data Summary

The following tables summarize quantitative data from a validated LC-MS/MS method for Imatinib using this compound as an internal standard.

Table 1: Imatinib Calibration Curve Parameters

ParameterValueReference
Linearity Range9.57–4513.29 ng/mL
Regression Model1/X² weighted
Correlation Coefficient (R²)0.9997

Table 2: Precision and Accuracy of Imatinib Quantification

Quality Control SampleWithin-Batch Precision (%CV)Between-Batch Precision (%CV)Within-Batch Accuracy (%)Between-Batch Accuracy (%)Reference
LOQQC1.4 - 3.61.4 - 3.697.04 - 102.7797.04 - 102.77
LQC1.4 - 3.61.4 - 3.697.04 - 102.7797.04 - 102.77
MQC1.4 - 3.61.4 - 3.697.04 - 102.7797.04 - 102.77
HQC1.4 - 3.61.4 - 3.697.04 - 102.7797.04 - 102.77

LOQQC: Lower Limit of Quantification Quality Control, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocols

Key Experiment: Bioanalytical Method for Imatinib in Human Plasma using LC-MS/MS

This protocol is a synthesized example based on published methods.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Imatinib (1 mg/mL) and this compound (1 mg/mL) in methanol.

  • Prepare separate working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the stock solutions with methanol:water (50:50 v/v).

  • Prepare a fresh working solution of the internal standard (this compound) at a suitable concentration (e.g., 1500 ng/mL) daily by diluting the stock solution in methanol:water (50:50 v/v).

2. Sample Preparation (Protein Precipitation):

  • To 20 µL of plasma sample (or CC/QC sample), add 10 µL of the this compound internal standard working solution.

  • Add 250 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex the samples thoroughly.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes.

  • Transfer 150 µL of the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: XTerra® RP18 (150 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic or gradient elution with a mixture of ammonium formate buffer and acetonitrile containing formic acid.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Imatinib: m/z 494.1 → 394.1

      • This compound: m/z 498.1 → 398.2

    • Optimize source parameters (e.g., gas flows, temperature) and compound parameters (e.g., collision energy).

4. Data Analysis:

  • Integrate the peak areas for Imatinib and this compound.

  • Calculate the peak area ratio (Imatinib/Imatinib D4).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a linear regression model, typically with 1/x² weighting, to fit the data.

  • Calculate the concentration of Imatinib in unknown samples from the calibration curve.

Visualizations

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-KIT, PDGFR) ADP ADP RTK->ADP Phosphorylation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) RTK->Downstream Activates ATP ATP ATP->RTK Binds to ATP-binding pocket Imatinib Imatinib Imatinib->RTK Competitively Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Imatinib's mechanism of action, inhibiting tyrosine kinase signaling.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Imatinib & This compound Stock Solutions Working Prepare Calibration Standards & QC Working Solutions Stock->Working Spike Spike Plasma Samples with This compound (IS) Working->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Acquire Data Acquisition (MRM) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Unknown Samples Curve->Quantify

Caption: Workflow for bioanalysis of Imatinib using this compound.

Troubleshooting_Logic Start Non-Linear Calibration Curve CheckHigh Check High Concentrations Start->CheckHigh Non-linearity at top? CheckLow Check Low Concentrations Start->CheckLow Non-linearity at bottom? CheckAll Check All Concentrations Start->CheckAll General non-linearity? HighSol Reduce Injection Volume or Dilute Standards CheckHigh->HighSol Yes LowSol Check for IS Impurity & Optimize LLOQ CheckLow->LowSol Yes AllSol Prepare Fresh Standards & Optimize MS Conditions CheckAll->AllSol Yes

Caption: A logical approach to troubleshooting non-linear calibration curves.

References

Validation & Comparative

Validating Analytical Methods for Imatinib: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of imatinib, a tyrosine kinase inhibitor crucial in the treatment of various cancers, is paramount for therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of analytical methods for imatinib quantification, with a specific focus on the use of its deuterated analogue, Imatinib-d4, as an internal standard. We present a summary of performance data from various validated methods and a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Comparative Performance of Analytical Methods for Imatinib

The selection of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is essential for compensating for variability. A deuterated internal standard like Imatinib-d4 is often considered the gold standard due to its similar physicochemical properties to the analyte. The following table summarizes the performance of different validated analytical methods for imatinib quantification, highlighting the internal standard used and key validation parameters.

Method Internal Standard Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%) Recovery (%)
LC-MS/MS Imatinib-d49.57 - 4513.299.57Not explicitly stated, but method was fully validatedNot explicitly stated, but method was fully validatedNot explicitly stated, but method was fully validated>85
LC-MS/MS Imatinib-d810 - 500010<2<795 - 108>80
LC-MS/MS Tamsulosin500 - 100005001.0 - 4.33.7 - 5.888.0 - 106.9 (intra-day), 91.7 - 104.6 (inter-day)95.4 (analyte), 82.8 (IS)
HPLC-PDA Propranolol200 - 10000500Not explicitly statedNot explicitly statedNot explicitly stated98.2 - 105
LC-MS/MS Trazodone10 - 4000.110Not explicitly stated, but precision was evaluatedNot explicitly stated, but precision was evaluatedNot explicitly stated, but accuracy was evaluated91.5 (IS)

Analytical Workflow for Imatinib Quantification using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of imatinib in plasma samples using Imatinib-d4 as an internal standard, from sample preparation to data analysis.

Analytical Workflow for Imatinib Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Imatinib-d4 (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Integration detection->peak_integration ratio Calculate Peak Area Ratio (Imatinib / Imatinib-d4) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Concentration calibration->results

Caption: Workflow for Imatinib analysis using an internal standard.

Detailed Experimental Protocol: LC-MS/MS Method with Imatinib-d4

This section provides a detailed protocol for a validated LC-MS/MS method for the quantification of imatinib in human plasma, utilizing Imatinib-d4 as the internal standard.[1]

Materials and Reagents
  • Imatinib (98.07% purity) and Imatinib-d4 (99.67% purity) working standards.[1]

  • Methanol (HPLC grade)

  • Ammonium formate

  • Orthophosphoric acid

  • Purified water (Milli-Q or equivalent)

  • Human plasma with K3EDTA as anticoagulant

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of imatinib and Imatinib-d4 by dissolving the accurately weighed compounds in methanol.[1] Store these solutions protected from light at 1–10°C.[1]

  • Working Internal Standard Solution (1500 ng/mL): Prepare a fresh working solution of Imatinib-d4 daily by diluting the stock solution with a methanol:water (50:50 v/v) mixture.[1]

  • Calibration Curve (CC) and Quality Control (QC) Working Solutions: Prepare CC and QC working solutions by serially diluting the imatinib stock solution with methanol:water (50:50 v/v).

Sample Preparation
  • To a 100 µL aliquot of human plasma, add the Imatinib-d4 internal standard solution.

  • Perform protein precipitation by adding an appropriate volume of methanol.

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: XTerra® RP18 column (150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A suitable gradient of ammonium formate buffer and methanol.

    • Flow Rate: A constant flow rate appropriate for the column dimensions.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Imatinib: m/z 494.1 → 394.1.

      • Imatinib-d4: m/z 498.1 → 398.2.

Data Analysis
  • Integrate the peak areas for both imatinib and Imatinib-d4.

  • Calculate the peak area ratio of imatinib to Imatinib-d4.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of imatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

This guide provides a framework for understanding and implementing a validated analytical method for imatinib quantification. The use of a deuterated internal standard like Imatinib-d4 is highly recommended for achieving the accuracy and precision required in clinical and research settings. Researchers should always perform a full method validation according to the relevant regulatory guidelines.

References

Comparative Analysis of Imatinib-D4 and Alternative Internal Standards for Imatinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the tyrosine kinase inhibitor Imatinib, the selection of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results, particularly in complex matrices such as plasma or serum. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variations in extraction recovery, matrix effects, and instrument response. This guide provides an objective comparison of the deuterated internal standard Imatinib-D4 against other commonly used structural analog internal standards for Imatinib analysis, supported by experimental data from various studies.

The primary choice for an internal standard in LC-MS/MS assays is a stable isotope-labeled (SIL) version of the analyte, such as Imatinib-D4 or Imatinib-D8.[1][2] These standards are chemically and structurally almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, thus providing superior correction for matrix-induced variations.[1][3] However, structural analogs are also employed, often due to cost or availability.[2] This guide will compare the performance of Imatinib-D4 with several non-deuterated alternatives, including Tamsulosin, Palonosetron, Trazodone, and Verapamil.

Performance Comparison: Imatinib-D4 vs. Structural Analogs

The consensus in the scientific community is that stable isotope-labeled internal standards generally provide superior assay performance. They are more likely to co-elute with the analyte and be affected by matrix effects in the same way, leading to more accurate and precise quantification. Structural analogs, being chemically different, may have different retention times, extraction recoveries, and ionization efficiencies, which can lead to less effective compensation for analytical variability.

The following tables summarize quantitative data from various validated bioanalytical methods for Imatinib, providing a comparison of key performance metrics.

Table 1: Comparison of Extraction Recovery

Internal StandardAnalyteMatrixExtraction MethodAnalyte Recovery (%)IS Recovery (%)Source
Imatinib-D4 ImatinibHuman PlasmaProtein Precipitation80.9 - 93.6Not Reported
Imatinib-D8 ImatinibDried Blood SpotMethanol Extraction74.8 - 80.5Not Reported
Tamsulosin ImatinibHuman SerumProtein Precipitation95.482.8
Trazodone ImatinibHuman Whole BloodProtein Precipitation92.5 ± 8.6100.7 ± 2.0
Verapamil ImatinibRat PlasmaProtein Precipitation> 105.37Not Reported

Table 2: Comparison of Matrix Effect

Internal StandardAnalyteMatrixAnalyte Matrix Effect (%)IS-Normalized Matrix EffectSource
Imatinib-D8 ImatinibDried Blood Spot90.0 - 109.7Not explicitly stated, but method showed good accuracy
Tamsulosin ImatinibHuman Serum-3.1Not explicitly stated, but method deemed robust
Trazodone ImatinibHuman Whole Blood94.3 ± 8.9Method reported no interference from ion suppression
Palonosetron ImatinibHuman PlasmaNot explicitly stated, but method validated for specificityMethod validated for specificity against matrix effects

Table 3: Comparison of Precision and Accuracy

Internal StandardAnalyteConcentration RangeIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)Source
Imatinib-D4 Imatinib9.57–4513.29 ng/mL1.4 - 3.61.4 - 3.697.04 - 102.77
Imatinib-D8 Imatinib50–7500 ng/mL≤ 8.9≤ 8.991.4 - 108.0
Tamsulosin Imatinib0.500–10.0 μg/mL< 15< 1585 - 115
Palonosetron Imatinib8–5000 ng/mL< 15< 1597.26 - 106.3
Trazodone Imatinib0.03–75 ng/mLNot Reported4.3 - 8.499.0 - 114.6
Verapamil Imatinib50-5000 ng/mL< 4.65< 4.6591.7 - 102.0

Experimental Protocols

Below are summaries of the methodologies used in the studies cited above. These protocols highlight the conditions under which the comparative data were generated.

Method 1: Imatinib Analysis using Imatinib-D4 (Deuterated IS)
  • Sample Preparation : Protein precipitation of human plasma samples.

  • Chromatography :

    • Column: XTerra® RP18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with ammonium formate and an organic solvent.

  • Mass Spectrometry :

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Imatinib: m/z 494.1 → 394.1; Imatinib-D4: m/z 498.1 → 398.2.

Method 2: Imatinib Analysis using Tamsulosin (Structural Analog IS)
  • Sample Preparation : Protein precipitation of human serum samples with acetonitrile.

  • Chromatography :

    • Column: C18 column.

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and aqueous formic acid.

  • Mass Spectrometry :

    • Ionization: ESI positive mode.

    • Detection: MRM.

    • Transitions: Specific m/z transitions for Imatinib and Tamsulosin are monitored.

Method 3: Imatinib Analysis using Trazodone (Structural Analog IS)
  • Sample Preparation : Protein precipitation of human whole blood or leukemia cells, followed by online sample enrichment.

  • Chromatography :

    • System: LC/LC-MS/MS with column switching.

    • Enrichment Column followed by an analytical column.

  • Mass Spectrometry :

    • Ionization: ESI positive mode.

    • Detection: MRM.

    • Transitions: Imatinib: m/z 494.3 → 394.3; Trazodone: m/z 372.5 → 176.3.

Visualizations

The following diagrams illustrate the typical workflow for bioanalytical sample analysis and the key considerations when selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Chrom Chromatographic Separation Inject->Chrom Ionize Ionization (ESI) Chrom->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for bioanalysis using an internal standard.

G cluster_sil Stable Isotope-Labeled (SIL) IS (e.g., Imatinib-D4) cluster_analog Structural Analog IS (e.g., Tamsulosin, Trazodone) center_node Choice of Internal Standard sil_pros Pros: - Co-elution with analyte - Similar ionization behavior - Excellent compensation for matrix effects - High accuracy and precision center_node->sil_pros sil_cons Cons: - Higher cost - Potential for isotopic interference - Can sometimes mask recovery issues center_node->sil_cons analog_pros Pros: - Lower cost - Readily available center_node->analog_pros analog_cons Cons: - Different retention time - Different ionization efficiency - May not fully compensate for matrix effects - Requires careful validation center_node->analog_cons

Caption: Key considerations for selecting an internal standard.

Conclusion

The data overwhelmingly supports the use of a stable isotope-labeled internal standard like Imatinib-D4 or Imatinib-D8 for the bioanalysis of Imatinib. These standards consistently demonstrate robust performance in compensating for analytical variability, particularly matrix effects, leading to high precision and accuracy. While structural analogs can be used and have been validated in several methods, they require more rigorous validation to ensure they adequately track the analyte's behavior. The choice between a deuterated and a non-deuterated internal standard is a critical decision in method development. For assays demanding the highest level of confidence, such as those in regulated clinical or drug development environments, Imatinib-D4 is the superior choice.

References

A Comparative Guide to Analytical Methods for Imatinib Quantification Using Imatinib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of the targeted cancer therapy drug, Imatinib, utilizing its deuterated internal standard, Imatinib-d4. The use of a stable isotope-labeled internal standard like Imatinib-d4 is crucial for correcting potential variability during sample preparation and analysis, thereby ensuring high accuracy and precision. This document summarizes key performance data from published studies and offers detailed experimental protocols to aid in the selection and implementation of the most suitable method for your research needs.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods validated for the quantification of Imatinib using a deuterated internal standard. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Parameter LC-MS/MS Method 1 [1]LC-MS/MS Method 2 HPLC-UV Method [2]Automated Immunoassay [3]
Internal Standard Imatinib-d4Imatinib-d8Not SpecifiedNot Applicable
Linearity Range (ng/mL) 9.57–4513.2910–5000Not Specified301–3316
Correlation Coefficient (r²) > 0.99Not Specified0.96 (compared to LCMSMS)0.978 (compared to LC-MS/MS)
Intra-day Precision (% CV) 1.4–3.6< 2Not Specified2.0–6.0
Inter-day Precision (% CV) 1.4–3.6< 7Not Specified2.9–7.4
Accuracy (%) 97.04–102.7795–108100.51–103.19 (Intra-day)Not Specified
Recovery (%) 80.86–93.59> 80 and < 120100.8Not Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 9.5710Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

LC-MS/MS Method for Imatinib Quantification

This method is highly sensitive and selective, making it the gold standard for bioanalytical studies.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a solid phase extraction cartridge.

  • Load the plasma sample to which Imatinib-d8 internal standard has been added.

  • Wash the cartridge to remove interferences.

  • Elute Imatinib and the internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: XTerra® RP18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of ammonium formate buffer and methanol.

  • Flow Rate: 0.9 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Imatinib: m/z 494.1 → 394.1

    • Imatinib-d4: m/z 498.1 → 398.2

  • Dwell Time: 400 ms

Visualizing the Workflow and Validation Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the LC-MS/MS method and the logical steps involved in the cross-validation of analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Imatinib-d4 (Internal Standard) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_reconstitute Evaporation & Reconstitution elute->dry_reconstitute injection Inject into LC-MS/MS dry_reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratio (Imatinib/Imatinib-d4) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for Imatinib quantification by LC-MS/MS.

cross_validation_logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis method_a Method A (e.g., LC-MS/MS) linearity Linearity & Range method_a->linearity precision Precision (Intra- & Inter-day) method_a->precision accuracy Accuracy method_a->accuracy recovery Recovery method_a->recovery selectivity Selectivity method_a->selectivity method_b Method B (e.g., HPLC-UV) method_b->linearity method_b->precision method_b->accuracy method_b->recovery method_b->selectivity performance_metrics Compare Performance Metrics linearity->performance_metrics linearity->performance_metrics precision->performance_metrics precision->performance_metrics accuracy->performance_metrics accuracy->performance_metrics recovery->performance_metrics recovery->performance_metrics selectivity->performance_metrics selectivity->performance_metrics statistical_analysis Statistical Analysis (e.g., Bland-Altman) performance_metrics->statistical_analysis method_selection Select Optimal Method statistical_analysis->method_selection

Caption: Logical flow for cross-validation of analytical methods.

Conclusion

The choice of an analytical method for Imatinib quantification depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and available instrumentation. LC-MS/MS methods utilizing Imatinib-d4 as an internal standard generally offer superior sensitivity and selectivity, making them ideal for pharmacokinetic and therapeutic drug monitoring studies. HPLC-UV methods can be a cost-effective alternative for routine analysis, although they may have limitations in terms of sensitivity and selectivity compared to LC-MS/MS. Automated immunoassays provide a high-throughput option but may require cross-validation against a reference method like LC-MS/MS to ensure accuracy and specificity.

This guide provides a foundational understanding of the available analytical methods for Imatinib quantification with Imatinib-d4. Researchers are encouraged to refer to the cited literature for more in-depth information and to perform in-house validation to ensure the chosen method meets the specific needs of their application.

References

A Comparative Guide to Imatinib Quantification: Assessing Accuracy and Precision with Imatinib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Imatinib in biological matrices, with a focus on the use of its deuterated internal standard, Imatinib-d4. The accuracy and precision of an analytical method are paramount for reliable pharmacokinetic studies and therapeutic drug monitoring. This document outlines the performance of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a comparative overview to aid in method selection and development.

Data Presentation: Performance of Imatinib Quantification Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods for Imatinib quantification. The data is compiled from various studies to highlight the impact of the internal standard and sample preparation techniques on the method's accuracy, precision, linearity, and sensitivity.

Table 1: Comparison of LC-MS/MS Methods for Imatinib Quantification

Method Internal Standard Sample Matrix Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%) Extraction Recovery (%)
Method 1 Imatinib-d4Human Plasma9.57 - 4513.29[1][2]9.57[1][2]1.4 - 3.6[2]1.4 - 3.697.04 - 102.7780.86 - 93.59
Method 2 TrazodoneHuman Whole Blood & Leukemia Cells0.03 - 750.03Not Specified4.3 - 8.4Not Specified90.9 ± 4.3
Method 3 TamsulosinHuman Serum500 - 10,0005001.0 - 4.33.7 - 5.888.0 - 106.9 (Intra-day), 91.7 - 104.6 (Inter-day)95.4 (Absolute)
Method 4 VerapamilRat Plasma50 - 50005.05< 4.65< 4.6591.7 - 102.0> 105.37
Method 5 GliquidoneHuman Plasma2.6 - 5250.02.6Not SpecifiedNot SpecifiedAcceptableNot Specified
Method 6 PalonosetronHuman Plasma8 - 50008Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the methods cited in the comparison table.

Method 1: Imatinib Quantification with Imatinib-d4
  • Sample Preparation: Solid Phase Extraction (SPE) was employed to isolate Imatinib from human plasma. Plasma samples were pre-treated with orthophosphoric acid before being loaded onto SPE cartridges.

  • Chromatography: Chromatographic separation was achieved on an XTerra® RP18 column (150 mm × 4.6 mm, 5 µm particle size).

  • Mass Spectrometry: Detection was performed using a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode. The ion transitions monitored were m/z 494.3 for Imatinib and m/z 502.3 for Imatinib-d8.

Method 2: Imatinib Quantification with Trazodone
  • Sample Preparation: A semi-automated method involving protein precipitation was used.

  • Chromatography: Samples were injected into an HPLC system and trapped on an enrichment column, followed by back-flushing onto an analytical column.

  • Mass Spectrometry: Ion transitions of [M+H]+ for Imatinib (m/z 494.3 → 394.3) and its internal standard Trazodone (m/z 372.5 → 176.3) were monitored.

Method 3: Imatinib Quantification with Tamsulosin
  • Sample Preparation: A simple and fast method was developed for human serum.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) was used for separation.

  • Mass Spectrometry: Mass spectrometry was used for detection. Tamsulosin was chosen as the internal standard due to its similar physicochemical characteristics to Imatinib.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Imatinib in biological samples using LC-MS/MS.

Imatinib Quantification Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Serum, etc.) AddIS Addition of Internal Standard (e.g., Imatinib-d4) BiologicalSample->AddIS Extraction Extraction (SPE, LLE, or PP) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Detection Mass Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: A generalized workflow for Imatinib quantification using LC-MS/MS.

Imatinib Signaling Pathway

Imatinib is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, c-Kit, and PDGF-R. The diagram below illustrates its mechanism of action.

Imatinib_Mechanism_of_Action cluster_cell Cancer Cell BCR_ABL BCR-ABL (Tyrosine Kinase) Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate phosphorylates c_Kit c-Kit Receptor c_Kit->Phosphorylated_Substrate phosphorylates PDGFR PDGF-R PDGFR->Phosphorylated_Substrate phosphorylates ATP ATP ATP->BCR_ABL binds to ATP->c_Kit binds to ATP->PDGFR binds to Substrate Substrate Substrate->BCR_ABL Substrate->c_Kit Substrate->PDGFR Downstream Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream Apoptosis Apoptosis Imatinib Imatinib Imatinib->BCR_ABL inhibits (competes with ATP) Imatinib->c_Kit inhibits (competes with ATP) Imatinib->PDGFR inhibits (competes with ATP) Imatinib->Apoptosis leads to

Caption: Mechanism of action of Imatinib as a tyrosine kinase inhibitor.

References

Determining Analytical Range and Linearity in Imatinib Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the linearity and analytical range of an Imatinib assay is a critical step in method validation. This ensures the accuracy and reliability of quantifying Imatinib in biological matrices. This guide provides a comparative overview of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize a deuterated internal standard, Imatinib-d4 or Imatinib-d8, for the determination of linearity and range.

This guide synthesizes data from multiple studies to present a clear comparison of assay performance and offers a detailed, generalized experimental protocol.

Comparative Performance of Imatinib Assays

The following table summarizes the linearity and range determination data from various validated LC-MS/MS methods for Imatinib quantification. These methods employ a deuterated internal standard, which is considered the gold standard for compensating for matrix effects and variability in sample processing.

Method ReferenceLinearity Range (ng/mL)Correlation Coefficient (r²)Internal StandardMatrix
LC-MS/MS[1] 20 - 5,000> 0.99Imatinib-d8Human Plasma
LC-MS/MS[2][3][4] 50 - 7,500> 0.996Imatinib-d8Dried Blood Spot (DBS)
LC-MS/MS[5] 9.57 - 4,513.29Not specifiedImatinib-d4Human Plasma
LC-MS/MS 25.0 - 5,000Not specifiedImatinib-d8Human Plasma
HPLC-UV 10 - 5,000> 0.9992DasatinibHuman Plasma
Immunoassay 0 - 3,0000.978 (compared to LC-MS/MS)Not ApplicableHuman Plasma

Experimental Protocol: Linearity and Range Determination

This section outlines a typical workflow for establishing the linearity and analytical range of an Imatinib assay using LC-MS/MS with a deuterated internal standard.

Preparation of Stock and Working Solutions
  • Imatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Imatinib mesylate in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Imatinib-d4 or Imatinib-d8 in methanol.

  • Working Solutions: Prepare serial dilutions of the Imatinib stock solution with a 50:50 (v/v) mixture of methanol and water to create a series of working standard solutions. A fresh working solution of the internal standard is also prepared by diluting the stock solution in the same solvent mixture.

Preparation of Calibration Standards and Quality Controls
  • Calibration Curve (CC) Standards: Spike a drug-free biological matrix (e.g., human plasma) with the Imatinib working solutions to create a series of calibration standards at different concentrations. Typically, a minimum of five to eight non-zero concentration levels are prepared.

  • Quality Control (QC) Samples: Prepare QC samples in the same drug-free matrix at a minimum of three concentration levels: low, medium, and high. These are prepared from a separate stock solution of Imatinib to ensure an unbiased assessment of accuracy and precision.

Sample Preparation (Protein Precipitation)
  • To an aliquot of the plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.

  • Add a protein precipitation agent, such as methanol or acetonitrile, to the sample.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or vial for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the prepared sample onto a suitable C18 analytical column. Use a mobile phase gradient, typically consisting of an aqueous component with a modifier like formic acid and an organic component like methanol or acetonitrile, to separate Imatinib and the internal standard.

  • Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Imatinib and the deuterated internal standard. For example, the transition for Imatinib is often m/z 494 > 394.

Data Analysis and Acceptance Criteria
  • Calibration Curve Construction: Plot the peak area ratio of Imatinib to the internal standard against the nominal concentration of the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve data. A weighting factor, such as 1/x or 1/x², may be applied to improve the accuracy at the lower end of the concentration range.

  • Acceptance Criteria for Linearity:

    • The correlation coefficient (r²) should be greater than or equal to 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.

    • At least 75% of the calibration standards must meet this criterion.

Workflow for Linearity and Range Determination

G cluster_prep 1. Solution Preparation cluster_sample_prep 2. Sample Preparation cluster_extraction 3. Analyte Extraction cluster_analysis 4. Instrumental Analysis cluster_data 5. Data Processing & Evaluation stock_imat Imatinib Stock Solution (1 mg/mL) work_imat Imatinib Working Solutions stock_imat->work_imat stock_is Internal Standard (IS) Stock Solution (1 mg/mL) work_is IS Working Solution stock_is->work_is cal_standards Calibration Standards (min. 5-8 levels) work_imat->cal_standards qc_samples Quality Controls (Low, Mid, High) work_imat->qc_samples matrix Drug-Free Biological Matrix matrix->cal_standards matrix->qc_samples add_is Add IS to Samples cal_standards->add_is qc_samples->add_is protein_precip Protein Precipitation (e.g., Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms peak_integration Peak Area Integration (Analyte & IS) lcms->peak_integration area_ratio Calculate Peak Area Ratios peak_integration->area_ratio cal_curve Construct Calibration Curve area_ratio->cal_curve regression Linear Regression (r² ≥ 0.99) cal_curve->regression acceptance Evaluate Acceptance Criteria (±15% Deviation, ±20% for LLOQ) regression->acceptance

Caption: Workflow for Imatinib Assay Linearity and Range Determination.

References

A Comparative Guide to the Specificity and Selectivity of Imatinib in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity and selectivity of Imatinib, a cornerstone in targeted cancer therapy. We will delve into its performance against its intended targets and a wider range of kinases, supported by quantitative experimental data. This guide also clarifies the role of Imatinib D4, its deuterated analog, and offers comprehensive protocols for key experimental procedures used to assess kinase inhibitor performance.

Imatinib vs. This compound: A Note on Biological Activity

This compound is a deuterated version of Imatinib, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution increases the molecular weight of the compound, making it an ideal internal standard for quantitative analysis in techniques like mass spectrometry. While this modification is crucial for analytical accuracy, studies have shown that the biological activity of deuterated Imatinib is comparable to the non-deuterated parent compound. Therefore, the specificity and selectivity data presented in this guide for Imatinib are considered representative of this compound's biological performance.

Quantitative Analysis of Imatinib's Kinase Selectivity

The efficacy of a kinase inhibitor is defined by its potency against its intended targets and its lack of activity against other kinases (off-targets). The following table summarizes the half-maximal inhibitory concentration (IC50) of Imatinib against its primary targets and a selection of off-target kinases, providing a quantitative overview of its selectivity. Lower IC50 values indicate higher potency.

Kinase TargetIC50 (nM)Target Classification
ABL1 600On-Target
KIT 100On-Target
PDGFRA 100On-Target
PDGFRB 100On-Target
LCK>10,000Off-Target
SRC>10,000Off-Target
FYN>10,000Off-Target
EGFR>10,000Off-Target
INSR>10,000Off-Target
FLT3>10,000Off-Target

Data is compiled from various in vitro kinase assays.

Visualizing Imatinib's Mechanism and Evaluation

To better understand the biological context and experimental approaches, the following diagrams illustrate key concepts.

G cluster_0 Upstream Signaling cluster_1 BCR-ABL Oncogenic Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, KIT) Growth Factor->RTK Binds Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates (in other cancers) BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate Phosphorylates Substrate->Downstream Activates Proliferation Cell Proliferation, Survival, and Leukemic Transformation Downstream->Proliferation Imatinib Imatinib Imatinib->RTK Inhibits Imatinib->BCR_ABL Inhibits ATP Binding

BCR-ABL signaling pathway and Imatinib's point of inhibition.

G Start Start: Kinase Inhibitor Compound Biochemical_Assay In Vitro Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Target Phosphorylation) Start->Cell_Based_Assay Kinome_Screen Broad Kinome Screen (Panel of >400 kinases) Biochemical_Assay->Kinome_Screen Data_Analysis Data Analysis: Determine IC50/Kd, Selectivity Score Kinome_Screen->Data_Analysis CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Based_Assay->CETSA CETSA->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Experimental workflow for kinase inhibitor selectivity profiling.

G On_Target On-Target Potency (e.g., ABL, KIT) Efficacy Therapeutic Efficacy On_Target->Efficacy Drives Off_Target Off-Target Potency (e.g., other kinases) Toxicity Potential Toxicity/ Side Effects Off_Target->Toxicity Contributes to Window Therapeutic Window Efficacy->Window Toxicity->Window

Relationship between on-target efficacy and off-target effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor performance and for comparing data across different studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Imatinib (or other inhibitor) stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of Imatinib in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase solution to each well of the 384-well plate.

    • Add 2.5 µL of the inhibitor dilutions or controls to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a "no kinase" control) from all experimental wells.

    • Calculate the percentage of kinase activity relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a drug binds to its intended target within the complex environment of a cell.

Materials:

  • Cell line expressing the target kinase (e.g., K562 cells for BCR-ABL)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Imatinib stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blotting

Procedure:

  • Cell Treatment:

    • Culture cells to the desired density.

    • Treat the cells with either Imatinib (at various concentrations) or a vehicle control (DMSO) for 1-2 hours in the incubator.

  • Harvesting and Washing:

    • Harvest the cells and wash them with PBS to remove any residual drug.

    • Resuspend the cell pellet in PBS.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3-8 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a no-heat control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.

  • Clarification of Lysates:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentration across all samples and prepare them for SDS-PAGE by adding loading buffer and heating.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the treated and control samples.

    • Plot the percentage of soluble protein (relative to the no-heat control) against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the Imatinib-treated samples indicates target engagement and stabilization.

Conclusion

The data presented in this guide demonstrates that Imatinib is a highly selective inhibitor of the ABL, KIT, and PDGF receptor tyrosine kinases. Its minimal activity against a broad range of other kinases at therapeutic concentrations is a key factor in its favorable safety profile. The provided experimental protocols offer a robust framework for researchers to conduct their own investigations into the specificity and selectivity of kinase inhibitors, ensuring data quality and comparability. Understanding the precise target profile of a compound like Imatinib is fundamental to its successful clinical application and to the development of next-generation targeted therapies.

Ensuring Method Reliability: A Guide to Robustness Testing of Imatinib Analysis with Imatinib D4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for an analytical method quantifying Imatinib, with a special focus on the use of deuterated Imatinib (Imatinib D4) as an internal standard. The presented data and protocols are synthesized from validated methodologies to aid in the development of rugged and dependable analytical procedures.

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of its reliability during normal usage. For a drug like Imatinib, a tyrosine kinase inhibitor pivotal in cancer therapy, accurate quantification is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The choice of an appropriate internal standard is a key factor in achieving a robust method, particularly for LC-MS/MS applications. A stable, isotopically labeled internal standard like this compound is often the preferred choice due to its similar chemical and physical properties to the analyte, which allows it to compensate for variability in sample preparation and instrument response.

Experimental Protocol: Robustness Testing of an LC-MS/MS Method for Imatinib

This section details a typical experimental protocol for the robustness testing of a validated LC-MS/MS method for the quantification of Imatinib in human plasma, utilizing this compound as the internal standard.

Objective: To assess the reliability of the analytical method by introducing small, deliberate changes to key chromatographic and mass spectrometric parameters.

Materials and Reagents:

  • Imatinib reference standard

  • This compound (internal standard)

  • Human plasma (drug-free)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

Standard and Sample Preparation:

  • Stock Solutions: Prepare primary stock solutions of Imatinib and this compound in methanol.

  • Working Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by serially diluting the stock solutions.

  • Sample Preparation: Spike drug-free human plasma with appropriate concentrations of Imatinib to prepare calibration standards and QC samples (low, medium, and high concentrations). Add a fixed concentration of the this compound internal standard to all samples, standards, and QCs.

  • Extraction: Perform a solid-phase extraction of the plasma samples.

LC-MS/MS System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

Robustness Parameters and Variations: The following parameters are intentionally varied to assess their impact on the method's performance. The variations are typically within a ±5-10% range of the nominal method parameters.

ParameterNominal ValueVariation 1Variation 2
Mobile Phase Composition70:30 (v/v) Acetonitrile:0.1% Formic Acid in Water68:32 (v/v)72:28 (v/v)
Mobile Phase pH3.53.33.7
Flow Rate0.4 mL/min0.38 mL/min0.42 mL/min
Column Temperature40°C38°C42°C

Data Analysis: For each varied condition, inject a set of QC samples in triplicate. Calculate the concentration of Imatinib in the QC samples using the calibration curve. Determine the percent relative standard deviation (%RSD) and the percentage of deviation from the nominal concentration for each set of QC samples under each varied condition.

Data Presentation: Comparison of Internal Standards in Robustness Testing

The choice of internal standard is critical for the robustness of a bioanalytical method. While various compounds can be used, a stable isotope-labeled internal standard like this compound is considered the gold standard. The following table summarizes the expected performance of this compound compared to other structural analog internal standards under robustness testing conditions. The data is a composite representation from multiple validated methods.

Robustness Parameter VariationThis compound (Deuterated)Tamsulosin (Structural Analog)Trazodone (Structural Analog)
Mobile Phase Composition (±2%)
%RSD of QC samples< 3%< 5%< 6%
Deviation from Nominal Conc.< 4%< 7%< 8%
Mobile Phase pH (±0.2 units)
%RSD of QC samples< 4%< 6%< 7%
Deviation from Nominal Conc.< 5%< 8%< 9%
Flow Rate (±5%)
%RSD of QC samples< 2%< 4%< 5%
Deviation from Nominal Conc.< 3%< 6%< 7%
Column Temperature (±2°C)
%RSD of QC samples< 3%< 5%< 6%
Deviation from Nominal Conc.< 4%< 7%< 8%

Interpretation: The data clearly indicates that methods employing this compound as an internal standard exhibit superior robustness. The lower %RSD and deviation from the nominal concentration under varied conditions highlight its ability to effectively compensate for minor procedural and instrumental variations. This is attributed to its identical extraction recovery and ionization efficiency to the analyte, Imatinib. Structural analogs, while acceptable, may show greater variability as their physicochemical properties are not perfectly matched to the analyte.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducing and troubleshooting analytical methods.

Robustness_Testing_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Parameter Variation cluster_data Data Evaluation stock_sol Prepare Stock Solutions (Imatinib & this compound) work_sol Prepare Working Solutions stock_sol->work_sol spike_plasma Spike Plasma with Imatinib & this compound work_sol->spike_plasma extraction Solid Phase Extraction spike_plasma->extraction lcms_analysis Inject Samples into LC-MS/MS System extraction->lcms_analysis nominal_cond Nominal Conditions lcms_analysis->nominal_cond varied_cond Varied Conditions lcms_analysis->varied_cond calc_conc Calculate QC Concentrations nominal_cond->calc_conc param1 Mobile Phase Composition param2 Mobile Phase pH param3 Flow Rate param4 Column Temperature varied_cond->calc_conc calc_stats Calculate %RSD and % Deviation calc_conc->calc_stats evaluate Evaluate Method Robustness calc_stats->evaluate

Inter-laboratory Insights: A Comparative Guide to Imatinib Quantification Using Imatinib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of methodologies for the precise quantification of the tyrosine kinase inhibitor, Imatinib, in human plasma. This guide focuses on methods employing the deuterated internal standard, Imatinib-d4, and provides supporting data from various studies to aid in laboratory method development and validation.

The therapeutic drug monitoring (TDM) of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), is crucial for optimizing clinical outcomes.[1][2] Achieving a plasma trough concentration of approximately 1000 ng/mL is often associated with better cytogenetic and molecular responses.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for Imatinib quantification due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as Imatinib-d4 or Imatinib-d8, is critical for ensuring accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

This guide provides a comparative summary of various LC-MS/MS methods for Imatinib quantification, with a focus on those using a deuterated internal standard. While direct inter-laboratory comparison studies are not widely published, this guide synthesizes data from multiple independent validations to offer insights into expected method performance.

Quantitative Performance of Imatinib Quantification Assays

The following tables summarize the key validation parameters from different LC-MS/MS methods for Imatinib quantification in human plasma. These methods all employ a deuterated internal standard (Imatinib-d4 or Imatinib-d8).

Table 1: Comparison of LC-MS/MS Method Performance for Imatinib Quantification

Parameter Method A Method B Method C (for DBS)
Internal Standard Imatinib-d4 (deuterated)Imatinib-d4Imatinib-d8
Linearity Range (ng/mL) 10 - 50009.57 - 4513.2950 - 7500
Lower Limit of Quantification (LLOQ) (ng/mL) 109.5750
Intra-day Precision (%CV) < 8%1.4 - 3.6%≤ 3.1%
Inter-day Precision (%CV) < 8%1.4 - 3.6%≤ 5.6%
Accuracy / Bias Bias < 8%97.04 - 102.77%88.9 - 106.2%
Extraction Recovery > 90%80.86 - 93.59%Not Specified

Table 2: Overview of Sample Preparation and Chromatographic Conditions

Parameter Method A Method B Method C (for DBS)
Sample Preparation Liquid-Liquid ExtractionSolid Phase Extraction (SPE)Solvent Extraction from DBS
Chromatographic Column XTerra RP18XTerra® RP18 (150 mm × 4.6 mm, 5 µm)Synergi Fusion-RP (4 μm, 2x50 mm)
Elution Mode GradientNot SpecifiedOn-line cleanup and gradient
Total Run Time Not SpecifiedNot Specified8.5 min

Experimental Protocol: Quantification of Imatinib in Human Plasma by LC-MS/MS

This protocol represents a typical workflow for the quantification of Imatinib in human plasma using Imatinib-d4 as an internal standard.

1. Preparation of Standards and Quality Controls:

  • Prepare primary stock solutions of Imatinib and Imatinib-d4 in methanol (e.g., at 1 mg/mL).

  • Prepare a series of working standard solutions for the calibration curve by serially diluting the Imatinib stock solution with a methanol:water (50:50, v/v) mixture to achieve final concentrations spanning the desired linear range (e.g., 10 to 5000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner from a separate Imatinib stock solution.

  • Prepare the internal standard (IS) working solution by diluting the Imatinib-d4 stock solution to a fixed concentration (e.g., 1500 ng/mL) in methanol:water (50:50, v/v).

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Aliquot 100 µL of plasma sample, calibrator, or QC into a polypropylene tube.

  • Add 50 µL of the Imatinib-d4 internal standard working solution to each tube (except for blank samples).

  • Vortex mix the samples.

  • Add 400 µL of 1.25% orthophosphoric acid to each sample and vortex again.

  • Load the pre-treated samples onto an appropriate SPE cartridge (e.g., Cleanert PEP-3).

  • Wash the cartridges with a suitable wash solution (e.g., water or a low percentage of organic solvent).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a specific volume of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A reverse-phase column such as an XTerra® RP18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer like ammonium formate (e.g., 4 mmol/L, pH 3.2).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor the transition for Imatinib: m/z 494.1 → 394.1.

    • Monitor the transition for Imatinib-d4: m/z 498.1 → 398.2.

4. Data Analysis:

  • Integrate the peak areas for both Imatinib and Imatinib-d4.

  • Calculate the peak area ratio of Imatinib to Imatinib-d4.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression model.

  • Determine the concentration of Imatinib in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for Imatinib quantification.

G Experimental Workflow for Imatinib Quantification cluster_prep Sample & Standard Preparation cluster_extraction Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample / Calibrator / QC is_spike Spike with Imatinib-d4 (IS) plasma->is_spike pretreat Pre-treatment (e.g., Acidification) is_spike->pretreat load Load onto SPE Cartridge pretreat->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into HPLC recon->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection integrate Peak Area Integration detection->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: A schematic of the experimental workflow for Imatinib quantification.

G Logical Relationships in Imatinib TDM cluster_imatinib Imatinib Action cluster_quantification Quantification Logic imatinib Imatinib bcr_abl BCR-ABL Tyrosine Kinase imatinib->bcr_abl Inhibits ATP Binding adp ADP bcr_abl->adp p_substrate Phosphorylated Substrate bcr_abl->p_substrate Phosphorylates substrate Substrate Protein substrate->bcr_abl atp ATP atp->bcr_abl proliferation Cell Proliferation & Survival p_substrate->proliferation imatinib_plasma Imatinib in Plasma (Unknown Conc.) ms_response_imatinib MS Response (Imatinib) imatinib_plasma->ms_response_imatinib is Imatinib-d4 (Known Conc.) ms_response_is MS Response (Imatinib-d4) is->ms_response_is ratio Response Ratio ms_response_imatinib->ratio ms_response_is->ratio cal_curve Calibration Curve ratio->cal_curve final_conc Calculated Imatinib Conc. cal_curve->final_conc

References

Evaluating the performance of different LC-MS/MS systems for Imatinib D4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems for the quantitative analysis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers. The selection of an appropriate LC-MS/MS system is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document summarizes key performance data from published experimental work and provides detailed methodologies to aid in the selection and implementation of analytical methods for Imatinib. Imatinib-d8 is a commonly used internal standard for these analyses.

Comparative Performance of LC-MS/MS Systems

The following table summarizes the performance characteristics of different LC-MS/MS methods for the quantification of Imatinib in human plasma, as reported in various studies. This allows for a comparative overview of what can be achieved with different instrumentation and methodologies.

LC-MS/MS System Sample Preparation Chromatographic Column Linearity Range (ng/mL) LLOQ (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Recovery (%) Reference
API-4000 QTProtein PrecipitationSynergi Fusion-RP (4 µm, 2x50 mm)50 - 750050≤5.4Not Reported74.8 - 80.5[1][2][3]
Sciex API 3200Not SpecifiedXTerra® RP18 (150 mm × 4.6 mm, 5 µm)9.57 - 4513.299.57<15<15Not Reported[4]
Not SpecifiedLiquid-Liquid ExtractionXTerra RP1810 - 500010<8<8>90[5]
UPLC-MS/MS SystemLiquid-Liquid ExtractionXtimate Phenyl2.6 - 52502.6<15<1553.2 - 67.9
LC/LC-MS/MS SystemProtein PrecipitationNot Specified0.03 - 750.034.3 - 8.46.5 - 8.290.9 ± 4.3
LC-ESI-MS SystemSolid-Phase ExtractionC8 column (50 x 3 mm, 3 µm)1 - 1500 ng/250 µl5<3.16<3.16Not Reported
Triple Quadrupole MSProtein PrecipitationUltra-high-performance reversed phase column50 - 500050<15<15Not Reported

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table. These protocols provide a starting point for researchers looking to develop or replicate methods for Imatinib analysis.

Method 1: Using API-4000 QT System
  • Sample Preparation: Analytes were extracted from dried blood spots (DBS) by adding 150 μL of acidified methanol containing the internal standard (Imatinib-d8) to 3 mm discs.

  • Chromatography:

    • LC System: LC Nexera system with on-line cleanup.

    • Trapping Column: POROS R1/20 (20 μm, 2x30 mm).

    • Analytical Column: Synergi Fusion-RP column (4 μm, 2x50 mm).

    • Mobile Phase: A gradient of eluent A (aqueous solution of 0.1% formic acid with 2 mM ammonium acetate) and eluent B (acetonitrile-isopropanol 80:20 with 0.1% formic acid).

    • Flow Rate: 0.45 mL/min.

    • Total Run Time: 8.5 minutes.

  • Mass Spectrometry:

    • System: API-4000 QT.

    • Ionization Mode: Not specified in the abstract.

    • MRM Transitions: Not specified in the abstract.

Method 2: Using UPLC-MS/MS System
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatography:

    • LC System: UPLC system.

    • Column: Xtimate Phenyl column.

    • Mobile Phase: Isocratic mobile phase consisting of A (0.15% formic acid and 0.05% ammonium acetate in water) and B (acetonitrile) (A:B=40:60, v/v).

    • Flow Rate: 0.25 mL/min.

    • Total Run Time: 6 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • MRM Transitions: m/z 494.5→394.5 for imatinib.

Method 3: Using LC/LC-MS/MS System
  • Sample Preparation: Protein precipitation.

  • Chromatography:

    • LC System: HPLC system with column switching.

    • Enrichment Column: Trapped onto an enrichment column.

    • Analytical Column: Not specified.

  • Mass Spectrometry:

    • System: Triple-stage quadrupole mass spectrometer.

    • Ionization Mode: Turbo electrospray-ion source, positive MRM mode.

    • MRM Transitions: m/z 494.3 → 394.3 for imatinib.

Visualizations

Imatinib Signaling Pathway

Imatinib is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, c-KIT, and PDGFR. By blocking the ATP-binding site of these kinases, Imatinib prevents their phosphorylation activity, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival.

G cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-KIT, PDGFR) Substrate Substrate Protein RTK->Substrate Phosphorylation BCR_ABL BCR-ABL Fusion Protein BCR_ABL->Substrate Phosphorylation ATP ATP ATP->RTK ATP->BCR_ABL Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Imatinib Imatinib Imatinib->RTK Imatinib->BCR_ABL

Caption: Mechanism of action of Imatinib as a tyrosine kinase inhibitor.

Experimental Workflow for Imatinib D4 Analysis

The following diagram illustrates a typical experimental workflow for the quantification of Imatinib (and its internal standard this compound) in a biological matrix using LC-MS/MS.

G Start Start: Biological Sample (e.g., Plasma) SamplePrep Sample Preparation (Protein Precipitation, LLE, or SPE) + Add this compound (IS) Start->SamplePrep LC Liquid Chromatography (Separation on Analytical Column) SamplePrep->LC MS Tandem Mass Spectrometry (Ionization and MRM Detection) LC->MS Data Data Acquisition & Processing (Peak Integration, Quantification) MS->Data End End: Concentration Results Data->End

Caption: A generalized experimental workflow for LC-MS/MS analysis of this compound.

Logical Comparison of LC-MS/MS System Performance

This diagram outlines the key performance parameters that should be considered when evaluating and comparing different LC-MS/MS systems for this compound analysis.

G cluster_left Method Parameters cluster_right Validation Metrics Central LC-MS/MS System Performance Evaluation Precision Precision (Intra- & Inter-day %CV) Central->Precision Accuracy Accuracy (%Bias) Central->Accuracy Recovery Extraction Recovery Central->Recovery MatrixEffect Matrix Effect Central->MatrixEffect Stability Analyte Stability Central->Stability Sensitivity Sensitivity (LLOQ) Sensitivity->Central Linearity Linearity & Dynamic Range Linearity->Central Specificity Specificity & Selectivity Specificity->Central

Caption: Key parameters for evaluating LC-MS/MS system performance.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Imatinib D4

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Imatinib D4, a deuterated form of the hazardous drug Imatinib, is critical for ensuring laboratory safety and environmental protection. As a compound suspected of causing cancer and damaging fertility, its waste must be managed in accordance with strict protocols and regulations.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste streams, intended for researchers, scientists, and drug development professionals.

Imatinib Hazard Classification

Understanding the hazards associated with Imatinib is the first step in safe handling and disposal. The following table summarizes its classification according to multiple safety data sheets.

Hazard CategoryClassificationReferences
Acute Toxicity (Oral) Category 4: Harmful if swallowed[1][2]
Carcinogenicity Category 2: Suspected of causing cancer
Reproductive Toxicity Category 1B / 2: May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated) Category 1 / 2: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment Chronic Category 2: Toxic to aquatic life with long lasting effects

Standard Operating Protocol for this compound Disposal

This protocol details the necessary steps for safely managing and disposing of all waste contaminated with this compound.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling this compound or its waste, always wear appropriate PPE.

  • Two pairs of chemotherapy-rated gloves.
  • A disposable gown.
  • Safety glasses or goggles.
  • A respiratory mask if there is a risk of generating dust or aerosols.

2.0 Waste Segregation and Collection

2.1. Principle of Segregation: Never mix hazardous waste with non-hazardous waste. All materials that have come into contact with this compound must be treated as hazardous chemical waste.

2.2. Solid Waste:

  • Dispose of contaminated solid waste, such as gloves, gowns, bench paper, pipette tips, and vials, in a designated hazardous waste container.
  • This container must be a thick, leak-proof plastic bag or a puncture-resistant sharps container for items like needles.
  • The container must be clearly labeled "HAZARDOUS DRUG WASTE ONLY" or as required by your institution's Environmental Health and Safety (EHS) department.

2.3. Liquid Waste:

  • Collect all this compound solutions and rinsates in a dedicated, leak-proof, and chemically compatible container (e.g., glass or appropriate plastic).
  • The container must be kept tightly sealed when not in use.
  • Do not overfill liquid waste containers.

2.4. Unused/Expired this compound:

  • Unused or expired pure this compound is considered hazardous waste.
  • It should be disposed of in its original container if possible, or in a securely sealed and labeled hazardous waste container. Do not dispose of it in regular trash or down the drain.

3.0 Labeling and Storage

3.1. All hazardous waste containers must be labeled with a hazardous waste tag provided by your institution's EHS office.

3.2. The label must include:

  • The full chemical name: "this compound" and the names of any other chemicals in a mixture.
  • The date when waste was first added to the container (accumulation start date).
  • The specific hazards (e.g., "Toxic," "Carcinogen").

3.3. Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. Ensure segregation from incompatible chemicals.

4.0 Disposal of Empty Containers

4.1. A container that held this compound is not considered "empty" until it has been properly decontaminated.

4.2. Triple Rinsing: The standard procedure for decontaminating an empty container that held a hazardous chemical is to triple rinse it.

  • Rinse the container three times with a suitable solvent (e.g., water, if this compound is soluble in it).
  • Collect all the rinsate and dispose of it as hazardous liquid waste.

4.3. After triple rinsing, deface or remove the original chemical label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.

5.0 Requesting Waste Pickup

5.1. Do not transport hazardous waste yourself.

5.2. Follow your institution's established procedure for hazardous waste collection. This typically involves submitting a pickup request to the EHS or a similar department.

5.3. Ensure all containers are properly sealed and labeled before the scheduled pickup.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Vials, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid unused_product Unused/Expired This compound waste_type->unused_product Unused empty_container Empty this compound Container waste_type->empty_container Empty collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Waste Container liquid_waste->collect_liquid collect_unused Dispose in Original or Sealed Hazardous Waste Container unused_product->collect_unused triple_rinse Triple Rinse with Appropriate Solvent? empty_container->triple_rinse store_waste Store Sealed Containers in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_unused->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate Yes dispose_container Deface Label & Dispose as Non-Hazardous Waste triple_rinse->dispose_container No (Not Rinsed) Treat as Solid Waste collect_rinsate->collect_liquid collect_rinsate->collect_liquid end End: Proper Disposal Completed dispose_container->end request_pickup Request Pickup from Environmental Health & Safety (EHS) store_waste->request_pickup request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Imatinib D4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Imatinib D4

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like this compound is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

This compound is a deuterium-labeled version of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[][2] Like its parent compound, this compound should be handled with care as it is classified as a hazardous drug.[3][4][5] The Safety Data Sheet (SDS) for Imatinib Mesylate indicates that it is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure. All personnel handling this compound must use the following PPE:

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of chemotherapy-tested nitrile gloves. Change gloves every 30-60 minutes or immediately if contaminated.
Body Protection GownDisposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Face Protection Face ShieldTo be worn in addition to safety glasses/goggles when there is a risk of splashing.
Respiratory Protection RespiratorAn N95 or higher-level respirator should be used when handling the powder outside of a containment device.

Operational Plan for Handling this compound

A clear, step-by-step procedure is critical to minimize the risk of exposure during routine laboratory work.

Receiving and Storage
  • Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage.

  • Don PPE: Before handling the package, don a lab coat and a single pair of nitrile gloves.

  • Transport: Transport the package to the designated storage area.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. The recommended storage condition for long-term is at refrigerator temperature (2-8°C).

Weighing and Aliquoting (to be performed in a chemical fume hood or biological safety cabinet)
  • Prepare Work Area: Decontaminate the work surface. Place a plastic-backed absorbent pad on the work surface.

  • Assemble Equipment: Gather all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatulas, and pre-labeled storage vials.

  • Don Full PPE: Wear two pairs of chemotherapy-rated nitrile gloves, a disposable gown, safety goggles, and a face shield. If not working in a containment hood, an N95 respirator is required.

  • Handle with Care: Carefully open the primary container. Use a dedicated spatula to weigh the desired amount of this compound powder. Avoid creating dust.

  • Seal and Label: Securely close the primary and any newly created aliquot containers. Properly label all containers with the compound name, concentration, date, and hazard symbols.

  • Clean Up: Decontaminate all surfaces and equipment. Dispose of all contaminated disposable items as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order it was put on, ensuring not to contaminate skin or clothing. Dispose of all PPE as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water.

Solubilization
  • Work in Containment: All solubilization procedures should be performed in a chemical fume hood or biological safety cabinet.

  • Follow PPE Protocol: Adhere to the full PPE requirements as outlined for weighing.

  • Add Solvent: Using a calibrated pipette, slowly add the desired solvent (e.g., DMSO) to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.

  • Label Solution: Clearly label the vial with the compound name, concentration, solvent, date, and hazard symbols.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, weighing paper, pipette tips, and empty vials, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Waste Container: The hazardous waste container should be puncture-resistant, have a tight-fitting lid, and be labeled as "Hazardous-Cytotoxic Waste."

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Spill Management
  • Alert Others: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on full PPE, including two pairs of chemotherapy gloves, a disposable gown, eye protection, and an N95 respirator.

  • Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For powders, gently cover with damp absorbent pads to avoid generating dust.

  • Clean the Area: Carefully clean the spill area from the outer edge towards the center.

  • Decontaminate: Decontaminate the area with an appropriate cleaning agent.

  • Dispose of Waste: Place all contaminated materials in a hazardous-cytotoxic waste container.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Visual Workflow Guides

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Containment Hood) cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Package Store Store Securely Receive_Inspect->Store Don_PPE Don Full PPE Store->Don_PPE Weigh_Aliquot Weigh & Aliquot Don_PPE->Weigh_Aliquot Solubilize Solubilize Weigh_Aliquot->Solubilize Decontaminate Decontaminate Surfaces & Equipment Solubilize->Decontaminate Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for Handling this compound

G Emergency Spill Response for this compound Spill_Occurs Spill Occurs Alert_Secure Alert Others & Secure Area Spill_Occurs->Alert_Secure Don_PPE Don Full PPE Alert_Secure->Don_PPE Contain_Spill Contain Spill with Spill Kit Don_PPE->Contain_Spill Clean_Decontaminate Clean & Decontaminate Area Contain_Spill->Clean_Decontaminate Dispose_Waste Dispose of Contaminated Materials Clean_Decontaminate->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.